Product packaging for Cortodoxone-d2(Cat. No.:CAS No. 1271728-08-5)

Cortodoxone-d2

Cat. No.: B6594704
CAS No.: 1271728-08-5
M. Wt: 348.5 g/mol
InChI Key: WHBHBVVOGNECLV-FAWVBKBISA-N
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Description

Cortodoxone-d2 is a useful research compound. Its molecular formula is C21H30O4 and its molecular weight is 348.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O4 B6594704 Cortodoxone-d2 CAS No. 1271728-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-(2,2-dideuterio-2-hydroxyacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1/i12D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBHBVVOGNECLV-FAWVBKBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301234104
Record name Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1271728-08-5
Record name Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1271728-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregn-4-ene-3,20-dione-21,21-d2, 17,21-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cortodoxone-d2: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Cortodoxone-d2 and Its Primary Applications

This compound, a deuterated analog of the endogenous steroid hormone Cortodoxone (also known as 11-Deoxycortisol or Reichstein's Substance S), serves as a critical tool in biomedical and pharmaceutical research. Its primary application lies in its use as an internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic and pharmacokinetic studies. This guide provides a comprehensive overview of this compound, including its chemical properties, primary uses, relevant experimental protocols, and its role in steroid biosynthesis pathways.

Core Concepts: Understanding this compound

This compound is a synthetic derivative of Cortodoxone in which two hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling renders this compound chemically identical to its endogenous counterpart but distinguishable by its higher mass. This unique property is fundamental to its utility in analytical chemistry and drug development.[1]

The non-deuterated form, Cortodoxone, is a glucocorticoid steroid hormone that functions as a metabolic intermediate in the biosynthesis of cortisol.[2] It is synthesized from 17α-hydroxyprogesterone via the action of the enzyme 21-hydroxylase and is subsequently converted to cortisol by 11β-hydroxylase.[2] While possessing some inherent glucocorticoid activity, it is less potent than cortisol.[2] Cortodoxone has also been noted to act as a glucocorticoid receptor antagonist.[3]

Primary Use: An Internal Standard for Precise Quantification

The predominant application of this compound is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The addition of a known quantity of this compound to a biological sample allows for the accurate quantification of endogenous Cortodoxone and other related steroids. The deuterated standard co-elutes with the native analyte and experiences similar ionization and fragmentation patterns in the mass spectrometer, thereby correcting for variations in sample preparation, injection volume, and instrument response.

Quantitative Data Presentation

The following table summarizes the performance of an LC-MS/MS method for the analysis of adrenal steroids, including 11-Deoxycortisol, using 11-Deoxycortisol-d2 as an internal standard in dried blood spots and serum.

ParameterDried Blood SpotSerum
Limit of Detection (LOD) < 0.5 nmol/L< 0.5 nmol/L
Lower Limit of Quantification (LLOQ) 1.0 nmol/L1.0 nmol/L
Upper Limit of Quantification (ULOQ) 100 nmol/L100 nmol/L
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 15%< 15%
Recovery Not specifiedNot specified
Data adapted from a study on the analysis of adrenal steroids using an Agilent Ultivo LC/TQ system.

Experimental Protocols

General Protocol for the Analysis of Adrenal Steroids using this compound as an Internal Standard

This protocol provides a general workflow for the quantification of 11-Deoxycortisol in human serum or dried blood spots using this compound as an internal standard.

1. Sample Preparation:

  • For dried blood spots, a 3 mm punch is placed into a 96-well plate.

  • For serum, 20 µL of the sample is used.

  • An internal standard solution containing this compound is added to each sample.

  • Proteins are precipitated by adding 200 µL of an acetone:acetonitrile (50:50, v/v) mixture and incubating.

  • The supernatant is transferred to a new plate and dried under a stream of nitrogen.

  • The dried extract is reconstituted in 80 µL of 50% methanol containing 50 mM formic acid.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separation is achieved on a reversed-phase C18 column using a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid and an organic solvent like methanol or acetonitrile.

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous 11-Deoxycortisol and the this compound internal standard.

3. Quantification:

  • A calibration curve is generated using known concentrations of 11-Deoxycortisol with a fixed concentration of this compound.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the calibrators.

  • The concentration of 11-Deoxycortisol in the unknown samples is determined from the calibration curve.

General Protocol for Synthesis of Deuterated Steroids

1. Starting Material: The synthesis would typically start with a precursor steroid that allows for the introduction of deuterium at specific positions. For this compound, this would likely be a derivative of Cortodoxone.

2. Deuterium Labeling: Deuterium can be introduced through various chemical reactions, such as:

  • Catalytic Deuterogenation: Using deuterium gas (D2) and a metal catalyst (e.g., Palladium on carbon) to reduce a double bond.

  • Reduction with Deuterated Reagents: Using deuterated reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4) to reduce a ketone or aldehyde.

  • Base- or Acid-Catalyzed Exchange: Exchanging protons for deuterons at positions adjacent to carbonyl groups or other acidic/basic centers by treatment with a deuterated solvent (e.g., D2O, CH3OD) in the presence of a base or acid catalyst.

3. Purification: The deuterated product is purified from the reaction mixture using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

4. Characterization: The final product is characterized to confirm its identity and the extent and location of deuterium incorporation using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Signaling Pathways and Experimental Workflows

Cortisol Biosynthesis Pathway

Cortodoxone is a key intermediate in the adrenal steroidogenesis pathway leading to the production of cortisol. Understanding this pathway is crucial for interpreting data from studies using this compound.

Cortisol_Biosynthesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD SeventeenOH_Prog 17α-Hydroxy- progesterone Progesterone->SeventeenOH_Prog CYP17A1 Cortodoxone Cortodoxone (11-Deoxycortisol) SeventeenOH_Prog->Cortodoxone CYP21A2 Cortisol Cortisol Cortodoxone->Cortisol CYP11B1

Caption: Simplified pathway of cortisol biosynthesis showing the role of Cortodoxone.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of an analyte like Cortodoxone using its deuterated internal standard.

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction (e.g., LLE or SPE) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC Liquid Chromatography (Separation) Dry_Reconstitute->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical experimental workflow for LC-MS/MS quantification.

Glucocorticoid Receptor Antagonism

Cortodoxone can act as a glucocorticoid receptor (GR) antagonist. The mechanism involves competitive binding to the GR, preventing the conformational changes necessary for the receptor to become active and initiate gene transcription.

GR_Antagonism cluster_agonist Agonist Action (e.g., Cortisol) cluster_antagonist Antagonist Action (e.g., Cortodoxone) Agonist Cortisol GR_inactive Inactive GR (in cytoplasm) Agonist->GR_inactive GR_active Active GR Complex GR_inactive->GR_active Nucleus_agonist Nucleus GR_active->Nucleus_agonist Transcription_agonist Gene Transcription Nucleus_agonist->Transcription_agonist Antagonist Cortodoxone GR_inactive2 Inactive GR (in cytoplasm) Antagonist->GR_inactive2 GR_bound GR-Antagonist Complex (Inactive) GR_inactive2->GR_bound Nucleus_antagonist Nucleus GR_bound->Nucleus_antagonist No_Transcription No Gene Transcription Nucleus_antagonist->No_Transcription

Caption: Mechanism of glucocorticoid receptor agonism versus antagonism.

References

Cortodoxone-d2 (CAS: 1271728-08-5): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of Cortodoxone-d2 as an internal standard in quantitative analysis.

This compound, with the CAS number 1271728-08-5, is the deuterium-labeled form of Cortodoxone, also known as 11-Deoxycortisol or Reichstein's substance S.[1][2] As a stable isotope-labeled internal standard, this compound is a critical tool in analytical chemistry, particularly for quantitative mass spectrometry-based assays. Its near-identical physicochemical properties to the endogenous analyte, Cortodoxone, allow for accurate and precise quantification by correcting for variability during sample preparation and analysis.[1]

Cortodoxone itself is a glucocorticoid steroid hormone that serves as a metabolic intermediate in the synthesis of cortisol.[1][3] The measurement of Cortodoxone levels is essential for diagnosing various adrenal disorders, including congenital adrenal hyperplasia, by identifying enzyme deficiencies in the cortisol synthesis pathway.

This guide provides a comprehensive overview of the technical details of this compound, including its properties, recommended experimental protocols for its use, and the underlying principles of its application.

Core Properties and Specifications

Quantitative data for this compound has been aggregated from various suppliers and databases. The following tables summarize the key physical, chemical, and analytical specifications for this compound.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
CAS Number 1271728-08-5
Molecular Formula C₂₁H₂₈D₂O₄
Molecular Weight 348.47 g/mol
Synonyms 11-Deoxycortisol-d2, Cortexolone-d2, Reichstein's substance S-d2
Appearance White to off-white solid
Solubility (of parent compound) DMSO: 69 mg/mL (199.15 mM)
Table 2: Analytical and Isotopic Data
ParameterSpecificationSource
Chemical Purity ≥96% - 99.00%
Isotopic Purity (Enrichment) Typically ≥96 atom % D
Deuterium Incorporation 2 deuterium atoms at the C21 position

Note: Specific purity and isotopic enrichment values may vary by supplier and batch. It is recommended to consult the Certificate of Analysis for precise data.

Synthesis of Deuterated Cortodoxone

Experimental Protocols: Quantitative Analysis using this compound

The primary application of this compound is as an internal standard in quantitative assays for 11-deoxycortisol in biological matrices such as serum and plasma. The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol synthesized from multiple sources describing the analysis of steroid hormones.

Sample Preparation: Liquid-Liquid Extraction
  • To 500 µL of serum or plasma, add a known amount of this compound solution (e.g., 50 µL of a stock solution).

  • Vortex for 10 seconds to ensure thorough mixing.

  • Add 3.5 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex vigorously for 4 minutes to facilitate the transfer of steroids into the organic phase.

  • Centrifuge at 4000 rpm for 10 minutes at 5°C to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 400 µL) of the initial mobile phase (e.g., methanol/water mixture).

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column is commonly used for steroid separation (e.g., ACE Excel 2 C18-AR, 2.1 x 150 mm, 2 µm).

  • Mobile Phase A: Water with an additive such as 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to elute the steroids. The specific gradient profile should be optimized for the separation of 11-deoxycortisol from other endogenous steroids.

  • Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.

  • Injection Volume: 10-20 µL.

Tandem Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for steroid analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • Cortodoxone (Analyte): The precursor ion [M+H]⁺ (m/z 347.2) is selected and fragmented to a specific product ion (e.g., m/z 121.1).

    • This compound (Internal Standard): The precursor ion [M+H]⁺ (m/z 349.2) is selected and fragmented to the same product ion as the analyte (e.g., m/z 121.1) or a similarly stable and abundant product ion.

  • Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and plotted against the concentration of the calibrators to generate a calibration curve. The concentration of 11-deoxycortisol in unknown samples is then determined from this curve.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological Sample Biological Sample Add this compound (IS) Add this compound (IS) Biological Sample->Add this compound (IS) Extraction Extraction Add this compound (IS)->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS Detection (MRM) MS Detection (MRM) LC Separation->MS Detection (MRM) Data Processing Data Processing MS Detection (MRM)->Data Processing Final Concentration Final Concentration Data Processing->Final Concentration

General workflow for quantitative analysis using this compound.

Analyte (Cortodoxone) Analyte (Cortodoxone) Sample Preparation Variability Sample Preparation Variability Analyte (Cortodoxone)->Sample Preparation Variability Internal Standard (this compound) Internal Standard (this compound) Internal Standard (this compound)->Sample Preparation Variability Ionization Variability Ionization Variability Sample Preparation Variability->Ionization Variability Ratio (Analyte/IS) Ratio (Analyte/IS) Ionization Variability->Ratio (Analyte/IS) Accurate Quantification Accurate Quantification Ratio (Analyte/IS)->Accurate Quantification

Principle of using a deuterated internal standard for quantification.

Cholesterol Cholesterol 17α-hydroxyprogesterone 17α-hydroxyprogesterone Cholesterol->17α-hydroxyprogesterone Multiple Steps Cortodoxone (11-Deoxycortisol) Cortodoxone (11-Deoxycortisol) 17α-hydroxyprogesterone->Cortodoxone (11-Deoxycortisol) 21-hydroxylase Cortisol Cortisol Cortodoxone (11-Deoxycortisol)->Cortisol 11β-hydroxylase Androstenedione Androstenedione Cortodoxone (11-Deoxycortisol)->Androstenedione Alternative Pathway

Simplified steroidogenesis pathway showing Cortodoxone.

Conclusion

This compound is an indispensable tool for researchers and clinicians involved in the study of steroid metabolism and the diagnosis of related disorders. Its use as an internal standard in mass spectrometry-based methods provides the necessary accuracy and precision for reliable quantification of 11-deoxycortisol in complex biological matrices. The information and protocols provided in this guide serve as a valuable resource for the effective application of this compound in a laboratory setting.

References

Synthesis of Deuterated 11-Deoxycortisol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of deuterated 11-Deoxycortisol (also known as Cortexolone or Reichstein's Substance S), an isotopically labeled variant of the endogenous steroid hormone. Deuterated steroids are invaluable tools in biomedical research and drug development, primarily serving as internal standards for mass spectrometry-based quantification and as tracers for metabolic studies.[1] This document outlines the primary synthetic strategies, detailed experimental considerations, methods for determining isotopic purity, and the key applications of deuterated 11-Deoxycortisol.

Introduction

11-Deoxycortisol is a crucial intermediate in the biosynthesis of cortisol, produced from 17α-hydroxyprogesterone by the enzyme 21-hydroxylase and subsequently converted to cortisol by 11β-hydroxylase.[2] Its levels are clinically significant for diagnosing certain adrenal disorders.[2] The introduction of deuterium atoms into the 11-Deoxycortisol molecule provides a stable isotopic label, which allows for its differentiation from the endogenous, unlabeled compound by mass spectrometry without altering its chemical properties.[1] This characteristic is fundamental to its application in isotope dilution mass spectrometry, a gold standard for the accurate quantification of hormones in biological matrices.

Synthetic Strategies

The synthesis of deuterated 11-Deoxycortisol can be approached through several established methods for deuterium labeling of steroids. The most common and applicable strategies are hydrogen-deuterium exchange and reductive deuteration.

Hydrogen-Deuterium Exchange

This method involves the exchange of hydrogen atoms for deuterium atoms at specific positions on the steroid scaffold. Base-catalyzed hydrogen-deuterium exchange is a common approach. For steroids, this can be achieved by treating the starting material with a deuterated solvent, such as deuterated methanol (MeOD) or heavy water (D₂O), in the presence of a base like sodium deuteroxide (NaOD).[3] The positions susceptible to exchange are typically those adjacent to carbonyl groups.

Reductive Deuteration

Reductive deuteration is a powerful technique, particularly for introducing deuterium at specific sites. For 11-Deoxycortisol, which contains an α,β-unsaturated ketone in its A-ring, this is a highly relevant method. This approach involves the reduction of a double bond or a carbonyl group using a deuterium-donating reducing agent. A common reagent for this purpose is sodium borodeuteride (NaBD₄).

A plausible synthetic workflow for preparing deuterated 11-Deoxycortisol could involve the selective reduction of the double bond in the A-ring of a suitable precursor using a deuterium source.

Experimental Protocols (Exemplary)

Materials and Reagents
  • 11-Deoxycortisol (starting material)

  • Deuterated methanol (MeOD)

  • Sodium metal (for preparing NaOMe/NaOD)

  • Palladium on carbon (Pd/C, 10%)

  • Deuterium gas (D₂) or a deuterium source like deuterated formic acid

  • Anhydrous solvents (e.g., ethyl acetate, dichloromethane, methanol)

  • Reagents for purification (e.g., silica gel for column chromatography)

Exemplary Protocol: Catalytic Deuteration
  • Dissolution: Dissolve 11-Deoxycortisol in a suitable anhydrous solvent (e.g., ethyl acetate) in a reaction vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C to the solution.

  • Deuteration: Purge the reaction vessel with an inert gas (e.g., argon) and then introduce deuterium gas (D₂) at a controlled pressure (e.g., via a balloon or a pressurized system). Alternatively, a transfer deuteration approach can be used with a deuterium donor.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the deuterated 11-Deoxycortisol.

Characterization and Data Presentation

The successful synthesis and purity of deuterated 11-Deoxycortisol must be confirmed through rigorous analytical techniques.

Isotopic Purity Determination

The degree of deuterium incorporation and the isotopic purity are critical parameters. These are typically determined using:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can precisely determine the mass of the deuterated molecule, confirming the number of deuterium atoms incorporated. The isotopic distribution can be analyzed to quantify the percentage of the desired deuterated species (e.g., d₃-11-Deoxycortisol) versus partially deuterated or unlabeled species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to observe the disappearance or reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium. ²H NMR directly detects the deuterium nuclei, confirming their location on the steroid scaffold.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data from the synthesis and characterization of deuterated 11-Deoxycortisol.

ParameterValueMethod of Determination
Yield e.g., 75%Gravimetric
Chemical Purity e.g., >98%HPLC, LC-MS
Isotopic Purity (Desired Isotopologue) e.g., 99% d₃HRMS, NMR
¹H NMR Conforms to structureNMR Spectroscopy
Mass Spectrum (m/z) e.g., [M+H]⁺ = theoretical valueHRMS

Signaling Pathways and Applications

Deuterated 11-Deoxycortisol is a valuable tool for studying various biological processes and for clinical diagnostic applications.

Steroidogenesis Pathway

11-Deoxycortisol is a key intermediate in the steroidogenesis pathway. A deuterated version can be used as a tracer to study the kinetics and metabolism of this pathway, particularly the activity of the 11β-hydroxylase enzyme.

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17OH_Progesterone 17α-Hydroxyprogesterone Progesterone->17OH_Progesterone 17α-hydroxylase Deoxycortisol 11-Deoxycortisol 17OH_Progesterone->Deoxycortisol 21-hydroxylase Cortisol Cortisol Deoxycortisol->Cortisol 11β-hydroxylase

Steroidogenesis pathway showing the position of 11-Deoxycortisol.

Experimental Workflow: Isotope Dilution Mass Spectrometry

The primary application of deuterated 11-Deoxycortisol is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous 11-Deoxycortisol in biological samples like serum or plasma.

idms_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Serum) Spike Spike with Deuterated 11-Deoxycortisol Sample->Spike Extraction Solid Phase or Liquid-Liquid Extraction Spike->Extraction Derivatization (Optional) Derivatization Extraction->Derivatization LC LC Separation Derivatization->LC MS Mass Spectrometry Detection LC->MS Quantification Quantification (Ratio of Native to Labeled) MS->Quantification

Workflow for isotope dilution mass spectrometry using deuterated 11-Deoxycortisol.

Conclusion

The synthesis of deuterated 11-Deoxycortisol, while not described in a single dedicated publication, can be reliably achieved by adapting established deuteration methodologies for steroids. The resulting isotopically labeled compound is an essential tool for researchers and clinicians, enabling precise quantification of this important steroid hormone and facilitating a deeper understanding of steroid metabolism. Rigorous characterization of the final product to ensure high isotopic and chemical purity is paramount for its successful application.

References

Commercial Suppliers of Cortodoxone-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring high-purity Cortodoxone-d2 for use as an internal standard in quantitative analyses, several commercial suppliers offer this deuterated analog of cortodoxone. This technical guide provides a detailed overview of available suppliers, key product specifications, and a comprehensive experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS).

Supplier and Product Overview

This compound, also known as 11-Deoxycortisol-d2, is a stable isotope-labeled version of cortodoxone, a glucocorticoid steroid hormone. Its primary application in a research setting is as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or, most commonly, LC-MS.[1] The deuterium labeling provides a distinct mass signature that allows for accurate quantification of the unlabeled analyte in complex biological matrices.

The following table summarizes the available quantitative data from prominent commercial suppliers of this compound. Please note that while efforts have been made to compile a comprehensive list, pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular WeightPurityAvailable Quantities & Pricing
MedChemExpress HY-77839S11271728-08-5C₂₁H₂₈D₂O₄348.47>98% (Typically)500 µg: $260 USD (price may vary)
DC Chemicals DC502281271728-08-5C₂₁H₂₈D₂O₄348.47Information not readily availableContact for quote

Note: Purity information is often found on the Certificate of Analysis (CoA), which may be available for download on the supplier's website or upon request. It is crucial to obtain the lot-specific CoA for accurate experimental work.

Experimental Protocol: Quantitative Analysis of Cortodoxone in Biological Samples using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of cortodoxone in a biological matrix (e.g., plasma, serum) using this compound as an internal standard. Method optimization and validation are essential for each specific application.

1. Materials and Reagents

  • Cortodoxone analytical standard

  • This compound internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Biological matrix (e.g., drug-free plasma) for calibration standards and quality controls

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

2. Preparation of Stock and Working Solutions

  • Cortodoxone Stock Solution (1 mg/mL): Accurately weigh and dissolve Cortodoxone in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the Cortodoxone stock solution with methanol or a suitable solvent to create a calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a concentration that provides a stable and appropriate response in the LC-MS/MS system.

3. Sample Preparation (Protein Precipitation Method)

  • To 100 µL of the biological sample (calibrator, quality control, or unknown), add 300 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient program should be optimized to achieve good separation of cortodoxone from matrix components.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for steroid analysis.

  • MRM Transitions:

    • Cortodoxone: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion and optimization).

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion and optimization). The precursor ion will be shifted by +2 Da compared to the unlabeled compound.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Determine the concentration of cortodoxone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway

steroidogenesis_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Seventeen_OH_Pregnenolone 17-OH Pregnenolone Pregnenolone->Seventeen_OH_Pregnenolone 17α-hydroxylase Seventeen_OH_Progesterone 17-OH Progesterone Progesterone->Seventeen_OH_Progesterone 17α-hydroxylase Eleven_Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Eleven_Deoxycorticosterone 21-hydroxylase Seventeen_OH_Pregnenolone->Seventeen_OH_Progesterone 3β-HSD DHEA DHEA Seventeen_OH_Pregnenolone->DHEA 17,20-lyase Androstenedione Androstenedione Seventeen_OH_Progesterone->Androstenedione 17,20-lyase Cortodoxone Cortodoxone (11-Deoxycortisol) Seventeen_OH_Progesterone->Cortodoxone 21-hydroxylase DHEA->Androstenedione 3β-HSD Corticosterone Corticosterone Eleven_Deoxycorticosterone->Corticosterone 11β-hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone synthase Cortisol Cortisol Cortodoxone->Cortisol 11β-hydroxylase

Caption: Simplified steroidogenesis pathway highlighting the position of Cortodoxone.

Experimental Workflow

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Spike Spike with This compound IS Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC_Separation LC Separation Inject->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve (Analyte/IS Ratio vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

References

Cortodoxone-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Cortodoxone-d2, a deuterated analog of the endogenous glucocorticoid steroid hormone, Cortodoxone. This guide details the available analytical data, outlines relevant experimental protocols for its characterization, and presents a visual representation of a typical analytical workflow. This compound serves as a valuable internal standard for the accurate quantification of Cortodoxone in various biological matrices.

Quantitative Data Summary

The following table summarizes the key analytical and physical data for this compound, compiled from various sources.

ParameterValueSource(s)
Chemical Identity
Chemical Name11-Deoxycortisol-d2DC Chemicals, MedChemExpress
SynonymsCortexolone-d2, Reichstein's substance S-d2MedChemExpress
CAS Number1271728-08-5DC Chemicals
Molecular FormulaC₂₁H₂₈D₂O₄DC Chemicals
Molecular Weight348.47 g/mol DC Chemicals
Purity
Purity (by HPLC)99.00%MedChemExpress
Physical Properties
AppearanceSolid-
Storage ConditionsPowder: -20°C for 2 years; In DMSO: -80°C for 6 monthsDC Chemicals

Experimental Protocols

Detailed experimental protocols for the comprehensive analysis of this compound are crucial for its proper application in research. The following sections describe methodologies for identity confirmation and purity assessment, based on established analytical techniques for steroids.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and structure of this compound.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for the analysis of steroids.[1]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent such as methanol or acetonitrile. This stock is further diluted to an appropriate concentration for LC-MS/MS analysis.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is typically used for the separation of steroids.

    • Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), is employed.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for steroids.

    • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap) can be used.

    • Data Acquisition: The instrument is operated in full scan mode to determine the parent ion mass (m/z) corresponding to [M+H]⁺. For structural confirmation, product ion scans (MS/MS) are performed by fragmenting the parent ion. The resulting fragmentation pattern is characteristic of the molecule's structure.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound sample by separating it from any potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. The exact composition should be optimized to achieve good separation.

  • Detection: UV detection at a wavelength where Cortodoxone absorbs, typically around 242 nm.

  • Sample Preparation: A known concentration of this compound is dissolved in the mobile phase.

  • Analysis: The sample is injected into the HPLC system. The retention time and peak area of the main component (this compound) are recorded. Purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural information and confirm the position of the deuterium labels.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • ¹H NMR: The ¹H NMR spectrum will show signals for all non-deuterated protons in the molecule. The absence or significant reduction of signals at the positions of deuteration confirms the isotopic labeling.

  • ¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.

Visualized Analytical Workflow

The following diagram illustrates a typical workflow for the quality control and analysis of a this compound standard.

CortodoxoneD2_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting raw_material This compound Raw Material dissolution Dissolution in appropriate solvent raw_material->dissolution dilution Serial Dilution dissolution->dilution hplc HPLC-UV for Purity dilution->hplc Purity Assay lcms LC-MS/MS for Identity & MW dilution->lcms Identity Confirmation nmr NMR for Structure & Isotopic Purity dilution->nmr Structural Elucidation data_processing Data Processing & Interpretation hplc->data_processing lcms->data_processing nmr->data_processing cofa Certificate of Analysis Generation data_processing->cofa

Caption: Analytical workflow for this compound characterization.

References

The Definitive Guide to Cortodoxone-d2 in Steroid Profiling: Enhancing Accuracy and Precision in Endocrine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of steroid hormone analysis, the pursuit of accuracy and precision is paramount. The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has marked a significant leap forward from traditional immunoassays, offering superior specificity and sensitivity.[1][2][3] Central to the success of quantitative LC-MS/MS assays is the use of stable isotope-labeled internal standards, with deuterated compounds emerging as the gold standard.[4][5] This technical guide provides an in-depth exploration of the role of Cortodoxone-d2 (also known as 11-Deoxycortisol-d2) in steroid profiling, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Cortodoxone (11-deoxycortisol) is a crucial endogenous glucocorticoid steroid hormone, serving as a metabolic intermediate in the biosynthesis of cortisol from 17α-hydroxyprogesterone. Its deuterated analogue, this compound, is a powerful tool in analytical chemistry, enabling precise quantification of its unlabeled counterpart and other steroids in complex biological matrices.

The Critical Role of Deuterated Internal Standards

The fundamental principle behind using this compound is stable isotope dilution. By introducing a known quantity of the deuterated standard into a sample, it undergoes the same analytical processes—extraction, chromatography, and ionization—as the endogenous analyte. Because this compound is chemically identical to cortodoxone, it co-elutes during chromatography and experiences similar matrix effects. The mass spectrometer, however, can readily distinguish between the analyte and the internal standard due to their mass difference. This allows for the calculation of a precise ratio of the analyte to the internal standard, effectively compensating for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Quantitative Data for Steroid Profiling using this compound

The following tables summarize key quantitative parameters for the analysis of cortodoxone and other steroids using this compound as an internal standard in LC-MS/MS methods. These values are compiled from various validated methods and represent typical performance characteristics.

Table 1: Mass Spectrometry Parameters for Cortodoxone and its Deuterated Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z) - Quantifier (Collision Energy, V)Product Ion (m/z) - Qualifier (Collision Energy, V)
Cortodoxone (11-deoxycortisol)347.1109.0 (27)97.0 (25)
This compound (11-deoxycortisol-d2)349.097.0Not specified

Data compiled from a representative study.

Table 2: Performance Characteristics of a Multi-Steroid Panel Including Cortodoxone

SteroidLower Limit of Quantification (LLOQ) (ng/mL)Intra-assay Precision (CV%)Inter-assay Precision (CV%)Extraction Recovery (%)
Cortodoxone (11-deoxycortisol)0.025≤8.25≤8.2587-101
Cortisol0.1≤8.25≤8.2587-101
Corticosterone0.05≤8.25≤8.2587-101
DHEA0.1≤8.25≤8.2587-101
17β-Estradiol0.1≤8.25≤8.2587-101
Progesterone0.1≤8.25≤8.2587-101
17-OH-Progesterone0.1≤8.25≤8.2587-101
Testosterone0.1≤8.25≤8.2587-101

Performance data from a validated LC-MS/MS assay using deuterated internal standards, including this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of steroid profiling assays. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Protocol 1: Automated Solid-Phase Extraction (SPE) of Steroids from Serum/Plasma

This protocol is adapted from a method for the simultaneous quantification of multiple steroids.

1. Sample Preparation: a. Prepare a working internal standard solution containing this compound and other deuterated steroids in methanol. For example, a mixture with a final concentration of 10 ng/mL for 11-deoxycortisol-d2 can be used. b. To a 150 µL aliquot of serum, plasma, calibrator, or quality control sample, add 100 µL of the internal standard mixture. c. Vortex the samples for 10 seconds.

2. Solid-Phase Extraction (Automated): a. Use a C18 SPE cartridge (1 mL). b. Condition the cartridge with 1 mL of methanol followed by 1 mL of water. c. Load the prepared sample onto the SPE cartridge at a flow rate of 0.1 mL/min. d. Wash the cartridge with 1 mL of water followed by 1 mL of hexane at a flow rate of 1 mL/min. e. Dry the SPE cartridge for approximately 2 minutes. f. Elute the steroids with 1 mL of ethyl acetate at a flow rate of 0.1 mL/min.

3. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a stream of high-purity nitrogen at 45°C. b. Reconstitute the dried extract in 50 µL of a methanol/water mixture. c. Transfer the reconstituted sample to an appropriate vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Steroid Extraction from Serum

This protocol is a common and straightforward method for sample cleanup.

1. Sample Preparation: a. Prepare a precipitation solution of acetonitrile or methanol containing the deuterated internal standards, including this compound. b. To 100 µL of serum, add 100 µL of the internal standard-containing precipitation solution (e.g., methanolic 15 mM zinc sulfate solution).

2. Protein Precipitation: a. Vortex the mixture vigorously for 1 minute. b. Incubate at 4°C for 15 minutes to facilitate protein precipitation. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

3. Supernatant Transfer: a. Carefully transfer the supernatant to a clean tube or a 96-well plate. b. The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.

LC-MS/MS Analysis Conditions

The following are typical parameters for the chromatographic separation and mass spectrometric detection of steroids.

Liquid Chromatography:

  • System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column, such as a C18 or a biphenyl column, is commonly used for steroid separation.

  • Mobile Phase A: 0.15 mM ammonium fluoride in water.

  • Mobile Phase B: 100% Methanol.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over several minutes.

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 5-25 µL.

Tandem Mass Spectrometry:

  • Ion Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

  • Ionization Mode: Positive ion mode is typically used for cortodoxone.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Data Analysis: The peak area ratio of the analyte to its corresponding deuterated internal standard is used for quantification against a calibration curve.

Visualizing Pathways and Workflows

Diagrams are essential for understanding the complex relationships in steroidogenesis and the logical flow of analytical procedures.

Steroidogenesis Pathway Involving Cortodoxone

The following diagram illustrates the position of cortodoxone in the glucocorticoid synthesis pathway.

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD SeventeenOH_Pregnenolone 17-OH-Pregnenolone Pregnenolone->SeventeenOH_Pregnenolone 17α-hydroxylase SeventeenOH_Progesterone 17-OH-Progesterone Progesterone->SeventeenOH_Progesterone 17α-hydroxylase SeventeenOH_Pregnenolone->SeventeenOH_Progesterone 3β-HSD DHEA DHEA SeventeenOH_Pregnenolone->DHEA 17,20-lyase Androstenedione Androstenedione SeventeenOH_Progesterone->Androstenedione 17,20-lyase Cortodoxone Cortodoxone (11-Deoxycortisol) SeventeenOH_Progesterone->Cortodoxone 21-hydroxylase Cortisol Cortisol Cortodoxone->Cortisol 11β-hydroxylase

Caption: Glucocorticoid synthesis pathway highlighting Cortodoxone.

Experimental Workflow for Steroid Profiling

This diagram outlines the typical workflow for steroid analysis using a deuterated internal standard like this compound.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Serum, Plasma, etc.) Spiking Spike with This compound IS Sample->Spiking Extraction Extraction (SPE or Protein Ppt.) Spiking->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calc Calculate Peak Area Ratios Integration->Ratio_Calc Quantification Quantification (Calibration Curve) Ratio_Calc->Quantification

Caption: Typical workflow for steroid analysis using an internal standard.

Conclusion

This compound is an indispensable tool for modern steroid profiling. Its use as an internal standard in LC-MS/MS methods provides the necessary framework for achieving the high levels of accuracy, precision, and reliability required in both clinical diagnostics and endocrine research. By mitigating the inherent variability of analytical processes, this compound allows for the confident quantification of steroid hormones, paving the way for a deeper understanding of steroid-related physiological and pathological processes. The detailed protocols and data presented in this guide serve as a valuable resource for laboratories aiming to establish and validate robust steroid analysis methodologies.

References

Cortodoxone-d2 as a Tool for Investigating Glucocorticoid Antagonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortodoxone (also known as 11-deoxycortisol) is an endogenous steroid hormone that acts as a precursor to cortisol.[1] Beyond its role in steroidogenesis, Cortodoxone has been identified as a glucocorticoid receptor (GR) antagonist.[2][3] This positions it as a molecule of interest for studying the physiological and pathological effects of glucocorticoid signaling and for the development of novel therapeutic agents. While Cortodoxone itself is the active antagonist, its deuterated isotopologue, Cortodoxone-d2, serves as an invaluable tool for pharmacokinetic and metabolic studies. The deuterium labeling allows for the differentiation of exogenously administered Cortodoxone from its endogenous counterpart, enabling precise quantification in biological matrices. This technical guide provides an in-depth overview of Cortodoxone as a glucocorticoid antagonist, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their wide-ranging effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[4] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding to an agonist ligand, the GR undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. There, it can either activate or repress gene transcription through direct binding to glucocorticoid response elements (GREs) on DNA or by interacting with other transcription factors.[4]

As a glucocorticoid antagonist, Cortodoxone competes with agonist ligands, such as cortisol, for binding to the GR. By occupying the ligand-binding pocket without inducing the conformational changes necessary for full receptor activation, Cortodoxone can inhibit the downstream signaling cascade.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortodoxone Cortodoxone GR_complex GR-Hsp90 Complex Cortodoxone->GR_complex Competitively Binds Agonist Glucocorticoid (Agonist) Agonist->GR_complex Binds GR_bound_agonist Activated GR (Dimer) GR_complex->GR_bound_agonist Conformational Change & Dimerization GR_bound_antagonist Inactive GR-Cortodoxone Complex GR_complex->GR_bound_antagonist No Conformational Change GRE Glucocorticoid Response Element (GRE) GR_bound_agonist->GRE Translocates & Binds Gene_Repression Inhibition of Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1) GR_bound_agonist->Gene_Repression Blocked_Transcription Blocked Gene Transcription GR_bound_antagonist->Blocked_Transcription Translocates but Fails to Activate Gene_Activation Target Gene Transcription (Activation) GRE->Gene_Activation

Canonical Glucocorticoid Receptor Signaling Pathway.

Quantitative Data

For the purpose of comparison, the following table presents the glucocorticoid receptor binding affinities for several well-characterized agonists and antagonists.

CompoundTypeReceptor Binding Affinity (Ki or IC50, nM)
DexamethasoneAgonist~0.4 - 6.7
CortisolAgonist~5.6 - 24.6
Mifepristone (RU486)Antagonist~0.4 - 1.3
RelacorilantAntagonist~2.0 - 5.6
Cortodoxone Antagonist Data not available

Note: The reported binding affinities can vary depending on the assay conditions and cell type used.

Experimental Protocols

The characterization of a glucocorticoid receptor antagonist like Cortodoxone involves a series of in vitro assays to determine its binding affinity and functional activity. The following are detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the glucocorticoid receptor.

Materials:

  • Test compound (e.g., Cortodoxone)

  • Radiolabeled glucocorticoid agonist (e.g., [3H]-dexamethasone)

  • Source of glucocorticoid receptors (e.g., rat liver cytosol preparation or cells overexpressing the GR)

  • Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Preparation of Receptor Source: If using a cell line, harvest the cells and prepare a cytosolic extract. If using tissue, homogenize in an appropriate buffer and centrifuge to obtain the cytosolic fraction containing the GR.

  • Assay Setup: In a multi-well plate, add a constant amount of the receptor preparation to each well.

  • Competition: Add increasing concentrations of the unlabeled test compound (Cortodoxone) to the wells. Include control wells with buffer only (total binding) and wells with a high concentration of a known unlabeled glucocorticoid to determine non-specific binding.

  • Radioligand Addition: Add a constant, low concentration (typically at or below the Kd) of the radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Source (e.g., Cytosol) Incubation Incubate Receptor, Cortodoxone, and Radiolabeled Ligand Receptor_Prep->Incubation Ligand_Prep Prepare Serial Dilutions of Cortodoxone Ligand_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand Solution Radioligand_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Plot Competition Curve (Specific Binding vs. [Cortodoxone]) Data_Processing->Curve_Fitting IC50_Determination Determine IC50 Curve_Fitting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Workflow for a Competitive Binding Assay.
Reporter Gene Assay

This cell-based assay measures the functional antagonist activity of a compound by quantifying its ability to inhibit agonist-induced transcription of a reporter gene under the control of a glucocorticoid-responsive promoter.

Materials:

  • A mammalian cell line stably transfected with two plasmids: one expressing the human glucocorticoid receptor and another containing a reporter gene (e.g., luciferase) downstream of a promoter with glucocorticoid response elements (GREs).

  • Cell culture medium and supplements.

  • Test compound (e.g., Cortodoxone).

  • Glucocorticoid agonist (e.g., dexamethasone).

  • Lysis buffer.

  • Luciferase substrate.

  • Luminometer.

  • Multi-well cell culture plates.

Protocol:

  • Cell Seeding: Plate the reporter cell line in a multi-well plate at a suitable density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound (Cortodoxone). To determine antagonist activity, co-treat the cells with a fixed, submaximal concentration (e.g., EC80) of a known GR agonist like dexamethasone. Include control wells with vehicle, agonist alone, and test compound alone (to check for any agonist activity).

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

  • Cell Lysis: Remove the cell culture medium and add a lysis buffer to each well to release the cell contents, including the expressed reporter protein (luciferase).

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates. The luciferase enzyme will catalyze a reaction that produces light.

  • Data Acquisition: Measure the light output (luminescence) from each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to a control (e.g., agonist-treated cells). Plot the percentage of inhibition of the agonist response against the log concentration of the test compound. Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the maximal agonist-induced reporter activity.

Reporter_Gene_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed Reporter Cells in a Multi-well Plate Cell_Attachment Allow Cells to Attach Overnight Cell_Seeding->Cell_Attachment Compound_Addition Add Cortodoxone and a GR Agonist (e.g., Dexamethasone) Cell_Attachment->Compound_Addition Incubation Incubate for 18-24 hours Compound_Addition->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Substrate_Addition Add Luciferase Substrate Cell_Lysis->Substrate_Addition Luminescence_Reading Measure Luminescence Substrate_Addition->Luminescence_Reading Data_Normalization Normalize Data to Controls Luminescence_Reading->Data_Normalization Curve_Fitting Plot % Inhibition vs. [Cortodoxone] Data_Normalization->Curve_Fitting IC50_Determination Determine IC50 for Antagonist Activity Curve_Fitting->IC50_Determination

Workflow for a Reporter Gene Assay.

Conclusion

Cortodoxone presents a valuable pharmacological tool for the study of glucocorticoid receptor antagonism. While quantitative data on its direct binding affinity and antagonist potency are currently limited in the public domain, its established role as a GR antagonist makes it a subject of continued interest. The use of its deuterated form, this compound, is crucial for elucidating its pharmacokinetic profile, thereby aiding in the design and interpretation of in vivo studies. The experimental protocols detailed in this guide provide a robust framework for the further characterization of Cortodoxone and other potential glucocorticoid receptor modulators. Future research should focus on definitively quantifying the binding affinity and functional antagonist potency of Cortodoxone to better understand its potential as a therapeutic agent.

References

Methodological & Application

Application Note: High-Throughput Quantification of Cortodoxone in Human Serum by LC-MS/MS Using Cortodoxone-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cortodoxone, also known as 11-deoxycortisol, is a steroid hormone that serves as a key intermediate in the biosynthesis of cortisol.[1][2] Accurate measurement of cortodoxone levels in biological matrices is crucial for the diagnosis and management of certain endocrine disorders, such as congenital adrenal hyperplasia (CAH) resulting from 11β-hydroxylase deficiency.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis due to its high sensitivity, specificity, and robustness, overcoming the limitations of traditional immunoassays which can be prone to cross-reactivity.[5]

The use of a stable isotope-labeled internal standard is critical for accurate quantification in LC-MS/MS assays as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. Cortodoxone-d2, a deuterium-labeled analog of cortodoxone, is an ideal internal standard for this application as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar ionization effects. This application note provides a detailed protocol for the high-throughput quantification of cortodoxone in human serum using this compound as an internal standard with LC-MS/MS.

Principle of the Method

The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This compound is added to all samples, calibrators, and quality controls at a known concentration. The concentration of endogenous cortodoxone is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve generated from samples with known cortodoxone concentrations.

Experimental Protocols

Materials and Reagents
  • Cortodoxone and this compound standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human serum (drug-free, charcoal-stripped)

  • 96-well collection plates

  • Centrifuge capable of handling 96-well plates

  • Nitrogen evaporator

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of cortodoxone and this compound in methanol.

  • Working Standard Solutions: Serially dilute the cortodoxone stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 0.25, 0.5, 1.0, 2.5, 5.0, 10.0, 25.0, and 50.0 ng/mL).

  • Internal Standard Working Solution (20 ng/mL): Dilute the this compound stock solution in a solution of 0.2 M zinc sulfate in methanol (20:80 v/v).

Sample Preparation
  • Pipette 100 µL of serum samples, calibration standards, and quality control samples into a 96-well plate.

  • Add 200 µL of the this compound internal standard working solution to all wells except for the blank.

  • Vortex the plate for 1 minute to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate.

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or similar reversed-phase column is typically used for steroid separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: Start at 35-40% B, increase to 80-95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10-50 µL.

Mass Spectrometry:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cortodoxone: 347.1 -> 109.0 (Quantifier), 347.1 -> 97.0 (Qualifier)

    • This compound: 349.1 -> 109.0 (or appropriate shifted transition)

Data Presentation

The following tables summarize the typical performance characteristics of an LC-MS/MS assay for cortodoxone using this compound as an internal standard. The data is compiled from various sources and represents expected validation parameters.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterValue
Calibration Range0.25 - 50.0 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.25 ng/mL

Table 2: Precision and Accuracy

Quality Control LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (Bias %)
Low QC (e.g., 0.75 ng/mL)< 15%< 15%± 15%
Medium QC (e.g., 10 ng/mL)< 15%< 15%± 15%
High QC (e.g., 40 ng/mL)< 15%< 15%± 15%

Data synthesized from typical performance characteristics of steroid LC-MS/MS assays.

Table 3: Recovery

ParameterValue
Extraction Recovery93% - 120%

Mandatory Visualizations

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Serum Sample/Calibrator/QC Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Peak_Integration Peak Area Integration (Cortodoxone & this compound) Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Cortodoxone Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for cortodoxone quantification by LC-MS/MS.

Internal_Standard_Principle cluster_process Analytical Process (Sample Prep & LC-MS/MS) Analyte Cortodoxone (Analyte) Unknown Concentration Process_Analyte Analyte Signal Analyte->Process_Analyte IS This compound (Internal Standard) Known Concentration Process_IS Internal Standard Signal IS->Process_IS Ratio Peak Area Ratio (Analyte / Internal Standard) Process_Analyte->Ratio Process_IS->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Accurate Concentration of Cortodoxone Calibration->Concentration

Caption: Principle of internal standard-based quantification.

Conclusion

This application note describes a robust and high-throughput LC-MS/MS method for the quantification of cortodoxone in human serum. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of research applications in endocrinology and drug development. The simple sample preparation protocol and rapid analysis time allow for the efficient processing of large numbers of samples.

References

Quantitative Analysis of 11-Deoxycortisol in Human Serum and Plasma by LC-MS/MS Using Cortodoxone-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-LCMS-001

Abstract

This application note presents a detailed protocol for the quantitative analysis of 11-Deoxycortisol (also known as Cortodoxone or Reichstein's Substance S) in human serum and plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Cortodoxone-d2 as a stable isotope-labeled internal standard to ensure high accuracy and precision. This assay is crucial for researchers, scientists, and drug development professionals involved in the study of steroid biosynthesis pathways and the diagnosis and monitoring of conditions such as congenital adrenal hyperplasia (CAH).[1] The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of analytical performance characteristics.

Introduction

11-Deoxycortisol is a steroid hormone that serves as a direct precursor to cortisol in the adrenal cortex.[2] The conversion of 11-Deoxycortisol to cortisol is catalyzed by the enzyme 11β-hydroxylase. A deficiency in this enzyme leads to an accumulation of 11-Deoxycortisol and is a hallmark of one form of congenital adrenal hyperplasia (CAH), an inherited disorder of the adrenal glands.[2] Accurate and precise measurement of 11-Deoxycortisol is therefore essential for the diagnosis and management of CAH and for evaluating the hypothalamic-pituitary-adrenal (HPA) axis.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of steroids like 11-Deoxycortisol due to its high sensitivity, specificity, and ability to overcome the cross-reactivity issues often associated with immunoassays. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring reliable quantification.

Signaling Pathway

The synthesis of cortisol from cholesterol involves a series of enzymatic reactions within the adrenal cortex. 11-Deoxycortisol is a key intermediate in this pathway. The simplified steroidogenesis pathway leading to cortisol is depicted below.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol CYP21A2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1

Caption: Simplified Cortisol Biosynthesis Pathway.

Experimental Protocols

This protocol is a composite based on established LC-MS/MS methods for steroid analysis.[3]

Materials and Reagents
  • 11-Deoxycortisol analytical standard

  • This compound (11-Deoxycortisol-d2) internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human serum or plasma (collected in EDTA or heparin tubes)

  • Solid Phase Extraction (SPE) cartridges or plates (e.g., C18 or HRP)

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare individual stock solutions of 11-Deoxycortisol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the 11-Deoxycortisol stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into a surrogate matrix (e.g., charcoal-stripped serum) to create a calibration curve (e.g., 0.5 - 50 ng/mL). Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Solid Phase Extraction - SPE)
  • Thaw frozen serum/plasma samples, calibration standards, and QCs at room temperature and vortex to mix.

  • To 250 µL of each sample, add 25 µL of the this compound internal standard working solution. Vortex for 10 seconds.

  • Add 750 µL of 0.1% formic acid in water to each sample and vortex.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 30% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • LC Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Table 1: LC and MS/MS Parameters

ParameterRecommended Setting
LC Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Gradient Start with 35% B, ramp to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+) or APCI+
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
11-Deoxycortisol347.1109.0 (Quantifier)27
347.197.0 (Qualifier)25
This compound (IS)349.1109.027
Data Analysis
  • Integrate the peak areas for 11-Deoxycortisol and the this compound internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a linear regression with a 1/x weighting.

  • Determine the concentration of 11-Deoxycortisol in the unknown samples and QCs from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of 11-Deoxycortisol by LC-MS/MS, compiled from various studies.

Table 3: Method Validation Parameters

ParameterTypical ValueReference(s)
Linearity (ng/mL) 0.5 - 50Adapted from multiple sources
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 0.36 nmol/L (~0.125 ng/mL)
Intra-Assay Precision (%CV) < 10%
Inter-Assay Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%General expectation for validated methods

Experimental Workflow

The overall workflow for the quantitative analysis of 11-Deoxycortisol is outlined in the diagram below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample Spike Spike with this compound (IS) Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

References

Application Note: LC-MS/MS Method for the Quantification of a Serum Steroid Panel using Cortodoxone-d2

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the simultaneous quantification of a panel of steroid hormones in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates Cortodoxone-d2 as an internal standard for 11-deoxycortisol, ensuring accurate and precise measurement.

Introduction

Steroid hormones are crucial signaling molecules involved in numerous physiological processes. Accurate measurement of steroid profiles is essential for diagnosing and managing various endocrine disorders, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and adrenocortical carcinoma[1][2][3]. While immunoassays have traditionally been used, they can suffer from cross-reactivity, leading to inaccurate results[2][4]. LC-MS/MS has emerged as the gold standard for steroid analysis, offering superior specificity, sensitivity, and the ability to measure multiple analytes simultaneously in a single sample.

This application note details a robust LC-MS/MS method for a comprehensive serum steroid panel. The protocol includes procedures for sample preparation using automated solid-phase extraction (SPE), along with detailed instrumental parameters for chromatographic separation and mass spectrometric detection. The use of deuterated internal standards, including this compound for 11-deoxycortisol, compensates for matrix effects and variations during sample processing.

Experimental Protocols

Materials and Reagents
  • Standards: Analytical grade standards for all steroids (e.g., Cortisol, Cortisone, 11-Deoxycortisol, Testosterone, Progesterone, Androstenedione, 17-OH Progesterone, etc.).

  • Internal Standards (IS): Deuterated steroid standards, including this compound (11-Deoxycortisol-d2), Cortisol-d4, Testosterone-d3, etc..

  • Solvents: LC-MS grade methanol, acetonitrile, water, isopropanol, and dichloromethane.

  • Reagents: Formic acid and ammonium fluoride.

  • Serum: Charcoal-stripped serum for calibrators and quality controls (QCs); patient serum samples.

  • Extraction Plates: 96-well Solid Phase Extraction (SPE) plates (e.g., SOLAµ HRP) or Supported Liquid Extraction (SLE) plates.

Preparation of Standards and Quality Controls
  • Prepare individual stock solutions of each steroid standard and internal standard in methanol.

  • Create a combined working standard solution by diluting the individual stocks. Serially dilute this solution to prepare calibration standards at multiple concentration levels.

  • Prepare a combined internal standard (IS) working solution containing this compound and other relevant deuterated steroids.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Spike the calibration standards and QC samples into charcoal-stripped serum to mimic the biological matrix.

Sample Preparation Protocol

A simplified and rapid SPE method is described below, which can be automated for high-throughput analysis.

  • Pre-treatment: To 100 µL of serum sample, calibrator, or QC in a 96-well plate, add 20 µL of the internal standard working solution.

  • Protein Precipitation: Add 200 µL of acetonitrile to each well, seal, and vortex for 30 seconds to precipitate proteins.

  • Extraction:

    • Mix the serum/IS mixture with water and methanol.

    • Load the entire mixture directly onto an SPE plate (no pre-conditioning required).

    • Wash the plate with 30% methanol to remove interferences.

    • Elute the steroids with two 25 µL aliquots of methanol.

  • Final Dilution: Dilute the eluates with 50 µL of water.

  • Injection: Inject 20-50 µL of the final extract for LC-MS/MS analysis.

This entire SPE process can be completed in under 20 minutes and avoids lengthy evaporation and reconstitution steps.

cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Serum Sample (100 µL) Spike 2. Spike Internal Standards Sample->Spike Precipitate 3. Protein Precipitation Spike->Precipitate Load 4. Load onto SPE Plate Precipitate->Load Wash 5. Wash Plate Load->Wash Elute 6. Elute Steroids Wash->Elute Dilute 7. Dilute Eluate Elute->Dilute Inject 8. LC-MS/MS Injection Dilute->Inject Data 9. Data Processing & Quantification Inject->Data

Figure 1: Overall experimental workflow for serum steroid analysis.
LC-MS/MS Instrumental Conditions

The following are typical starting conditions that should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

Parameter Setting
HPLC System Vanquish Flex UHPLC system or equivalent
Column Kinetex C18 (2.1 x 150 mm, 2.6 µm) or equivalent
Mobile Phase A Water with 50 µM Ammonium Fluoride
Mobile Phase B Methanol with 50 µM Ammonium Fluoride
Flow Rate 0.3 mL/min
Gradient Start at 50% B, hold for 2 min; ramp to 100% B over 6 min; hold for 2 min; return to 50% B and equilibrate for 5 min
Column Temp. 40 °C

| Injection Vol. | 20 µL |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Mass Spectrometer TSQ Quantiva Triple Quadrupole MS or equivalent
Ionization Mode Heated Electrospray Ionization (HESI), Positive Mode
Sheath Gas Nitrogen
Aux Gas Nitrogen
Scan Type Selected Reaction Monitoring (SRM)

| Collision Gas | Argon |

Table 3: SRM Transitions for Selected Steroids

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Cortisol 363.2 121.1 22
Cortisone 361.2 163.1 20
11-Deoxycortisol (Cortodoxone) 347.2 97.1 25
11-Deoxycortisol-d2 (IS) 349.2 97.1 25
Androstenedione 287.2 97.1 20
Testosterone 289.2 97.1 22
Progesterone 315.2 97.1 25
17-OH Progesterone 331.2 97.1 25
Aldosterone 361.2 331.1 12
Corticosterone 347.2 121.1 20

Note: SRM transitions and collision energies require optimization for the specific mass spectrometer being used.

Data Presentation and Results

The method performance was evaluated for linearity, lower limit of quantification (LLOQ), precision, and accuracy. The use of specific deuterated internal standards for each analyte ensures reliable quantification by correcting for matrix effects.

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone _17OH_Pregnenolone 17-OH Pregnenolone Pregnenolone->_17OH_Pregnenolone Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone _17OH_Progesterone 17-OH Progesterone Progesterone->_17OH_Progesterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Cortisol Cortisol _17OH_Pregnenolone->_17OH_Progesterone DHEA DHEA _17OH_Pregnenolone->DHEA Deoxycortisol 11-Deoxycortisol (Cortodoxone) _17OH_Progesterone->Deoxycortisol Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Cortisone Cortisone Deoxycortisol->Cortisol Cortisol->Cortisone

Figure 2: Simplified steroidogenesis pathway highlighting key analytes.

Table 4: Quantitative Performance Summary

Analyte LLOQ (pg/mL) Linearity (R²) Intra-Assay Precision (%CV) Inter-Assay Precision (%CV)
Cortisol 10.0 >0.99 < 14.0% < 15.0%
Cortisone 5.0 >0.99 < 14.0% < 16.0%
11-Deoxycortisol 5.0 >0.99 < 10.0% < 10.0%
Androstenedione 1.0 >0.99 < 10.0% < 10.0%
Testosterone 2.0 >0.99 < 10.0% < 10.0%
Progesterone 5.0 >0.99 < 10.0% < 10.0%
17-OH Progesterone 5.0 >0.99 < 10.0% < 10.0%
Aldosterone 10.0 >0.99 < 15.0% < 15.0%

Data synthesized from multiple sources for representative purposes. Actual performance may vary.

Conclusion

The LC-MS/MS method presented here provides a sensitive, specific, and high-throughput solution for the quantitative analysis of a comprehensive steroid panel in human serum. The simplified SPE sample preparation protocol significantly reduces processing time, while the use of analyte-specific deuterated internal standards, including this compound, ensures high accuracy and precision. This method is well-suited for clinical research laboratories and drug development settings requiring reliable steroid profiling.

References

Application Note: High-Throughput and Recovery Methods for Cortodoxone Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortodoxone (11-deoxycortisol or Compound S) is a key steroid hormone, acting as a direct precursor to cortisol in the adrenal cortex. Its quantification in plasma is crucial for diagnosing various forms of congenital adrenal hyperplasia (CAH), particularly 11β-hydroxylase deficiency, and for monitoring the efficacy of metyrapone therapy. Accurate and reliable measurement of Cortodoxone is essential, but the complex nature of the plasma matrix presents significant analytical challenges, including protein interference and the presence of endogenous compounds that can cause matrix effects.

This application note provides a comprehensive overview and detailed protocols for three common sample preparation techniques for Cortodoxone analysis in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of an appropriate method is critical for achieving the desired sensitivity, specificity, and throughput in clinical and research settings, typically preceding analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of Sample Preparation Methods

The primary goal of sample preparation is to remove interfering substances like proteins and phospholipids from the plasma sample, which can suppress the ionization of the target analyte in the mass spectrometer and shorten the life of the analytical column.[1]

  • Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) to the plasma sample to denature and precipitate proteins. While quick, it is the least clean method and may result in significant matrix effects due to residual phospholipids and other endogenous components.[2]

  • Liquid-Liquid Extraction (LLE): This technique separates Cortodoxone from the aqueous plasma matrix into an immiscible organic solvent (e.g., methyl tert-butyl ether, diethyl ether). LLE provides a cleaner extract than PPT but is more labor-intensive, involves larger volumes of organic solvents, and can be difficult to automate.[3][4]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and robust method that provides the cleanest extracts, significantly reducing matrix effects.[5] It involves passing the plasma sample through a solid sorbent cartridge that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of organic solvent. This method is easily automated for high-throughput applications.

Quantitative Data Summary

The choice of sample preparation method directly impacts key analytical parameters such as analyte recovery, matrix effect, and the lower limit of quantification (LLOQ). The following tables summarize representative quantitative data for the analysis of Cortodoxone and other relevant steroids from plasma.

Table 1: Comparison of Sample Preparation Method Performance for Steroid Analysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery 83% - 96% (for a panel including 21-deoxycortisol)73.5% - 111.9%87% - 101% (for 11-deoxycortisol)
Matrix Effect Can be significant; ion suppression may occurModerate; cleaner than PPTMinimal; typically ≤15%
LLOQ (11-deoxycortisol) Dependent on subsequent cleanup~0.20 - 0.25 ng/mL0.025 ng/mL
Throughput HighLow to MediumHigh (with automation)
Cost per Sample LowLow to MediumHigh
Solvent Consumption MediumHighLow

Table 2: Lower Limits of Quantification (LLOQ) for Cortodoxone (11-deoxycortisol) using Various Methods

MethodLLOQ (ng/mL)Analytical TechniqueReference
Solid-Phase Extraction (SPE)0.025LC-MS/MS
Liquid-Liquid Extraction (LLE)0.20LC-MS/MS
LC-MS/MS Panel0.085LC-MS/MS

Experimental Workflows & Protocols

The following sections provide detailed diagrams and step-by-step protocols for each sample preparation method.

Protein Precipitation (PPT) Method

PPT is a rapid method suitable for high-throughput screening where extensive sample cleanup is not the primary concern. Acetonitrile is a commonly used solvent that effectively precipitates plasma proteins.

PPT_Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add cold Acetonitrile (300-800 µL) add_is->add_acn vortex 4. Vortex (2 min) add_acn->vortex incubate 5. Incubate (Optional, 30 min @ 4°C) vortex->incubate centrifuge 6. Centrifuge (10 min @ 20,000 x g) incubate->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant evaporate 8. Evaporate to Dryness (Nitrogen) supernatant->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analyze 10. Inject for LC-MS/MS Analysis reconstitute->analyze LLE_Workflow plasma 1. Plasma Sample (500 µL) add_is 2. Add Internal Standard plasma->add_is add_mtbe 3. Add MTBE (3.5 mL) add_is->add_mtbe vortex 4. Vortex (4 min) add_mtbe->vortex centrifuge 5. Centrifuge (10 min @ 4,000 rpm) vortex->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness (Nitrogen) transfer->evaporate reconstitute 8. Reconstitute in Methanol evaporate->reconstitute analyze 9. Inject for LC-MS/MS Analysis reconstitute->analyze SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge (Oasis HLB) plasma 1. Plasma Sample (240 µL) add_is 2. Add Internal Standard plasma->add_is dilute 3. Dilute 1:1 with 4% H3PO4 add_is->dilute load 4. Load Pre-treated Sample dilute->load wash 5. Wash with 5% Methanol load->wash elute 6. Elute with Methanol wash->elute post_elution 7. Evaporate & Reconstitute elute->post_elution analyze 8. Inject for LC-MS/MS Analysis post_elution->analyze

References

Application Note: High-Throughput Analysis of Cortodoxone-d2 for Congenital Adrenal Hyperplasia Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by enzymatic defects in the adrenal steroidogenesis pathway. Deficiency of 11β-hydroxylase, the second most common form of CAH, leads to the accumulation of 11-deoxycortisol (Cortodoxone). Accurate measurement of Cortodoxone is therefore critical for the differential diagnosis and management of CAH.[1][2][3] This application note provides a detailed protocol for the quantification of Cortodoxone in human serum or plasma using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Cortodoxone-d2 as the internal standard. This method offers high specificity and sensitivity, overcoming the limitations of traditional immunoassays.[4][5]

Introduction

The adrenal cortex synthesizes glucocorticoids, mineralocorticoids, and androgens through a series of enzymatic conversions. In 11β-hydroxylase deficiency, the conversion of 11-deoxycortisol to cortisol is impaired, resulting in elevated levels of 11-deoxycortisol and its precursors. This leads to symptoms of androgen excess and, in some cases, hypertension due to the mineralocorticoid activity of 11-deoxycorticosterone.

LC-MS/MS has emerged as the gold standard for steroid hormone analysis due to its ability to simultaneously measure multiple analytes with high accuracy and precision, minimizing cross-reactivity issues often seen with immunoassays. The use of a deuterated internal standard, such as this compound, is essential for correcting for matrix effects and variations during sample preparation and analysis, ensuring reliable quantification. This protocol is intended for researchers, scientists, and drug development professionals involved in the study and management of CAH.

Experimental Protocols

This protocol outlines a method for the simultaneous quantification of Cortodoxone and other key steroids implicated in CAH using LC-MS/MS.

Materials and Reagents
  • Cortodoxone and this compound (CDN Isotopes or equivalent)

  • Calibrators and Quality Control materials

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Methyl tert-butyl ether (MTBE)

  • Human serum or plasma (collected in red top or serum gel tubes)

  • 96-well collection plates

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction apparatus

Sample Preparation
  • Sample Collection: Collect whole blood in a red top or serum gel tube. A morning (8 a.m.) specimen is preferred.

  • Serum/Plasma Separation: Centrifuge the blood sample and aliquot the serum or plasma into a clean plastic vial. Specimens should be stored frozen at -20°C until analysis.

  • Internal Standard Spiking: To 250 µL of serum/plasma, calibrator, or quality control sample, add the internal standard solution containing this compound and other relevant deuterated steroids.

  • Protein Precipitation: Add 750 µL of acetonitrile containing the internal standards to precipitate proteins. Vortex mix for 5 minutes.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 300 µL of deionized water and 1 mL of ethyl acetate. Vortex for 5 minutes.

  • Phase Separation: Centrifuge to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen at 60°C.

  • Reconstitution: Reconstitute the dried extract in 150 µL of methanol/water (50/50, v/v) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water with 0.05% formic acid (Phase A) and methanol (Phase B) is typically employed.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 10-20 µL.

  • Ionization Mode: Positive ion mode is generally used for Cortodoxone and other neutral steroids.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and internal standard.

Data Presentation

The performance of the LC-MS/MS method for Cortodoxone should be validated to ensure its reliability for clinical and research applications. The following tables summarize typical performance characteristics reported in the literature for similar multi-steroid panels.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-assay CV (%)Inter-assay CV (%)Recovery (%)
Cortodoxone (11-deoxycortisol)0.25 - 2000.25 - 0.72< 10< 10> 85
Cortisol2.0 - 4002.0 - 3.45< 10< 10> 83
17-Hydroxyprogesterone (17-OHP)0.5 - 1000.5 - 2.3< 10< 10> 90
Androstenedione0.1 - 2000.1 - 1.75< 10< 10> 64
Testosterone0.1 - 1000.1 - 0.17< 10< 10> 90

Table 1: Summary of typical LC-MS/MS assay performance characteristics for Cortodoxone and other key steroids. Data compiled from multiple sources.

SteroidMRM Transition (m/z)Collision Energy (eV)
Cortodoxone (11-deoxycortisol)347.1 -> 109.027
This compound349.1 -> 111.027
Cortisol363.2 -> 121.026
17-Hydroxyprogesterone331.2 -> 97.026
Androstenedione287.1 -> 97.022
Testosterone289.2 -> 97.020

Table 2: Example of Multiple Reaction Monitoring (MRM) transitions for the analysis of Cortodoxone and other steroids. These values may vary depending on the specific instrumentation used.

Visualization of Pathways and Workflows

Steroidogenesis Pathway in Congenital Adrenal Hyperplasia

The following diagram illustrates the adrenal steroidogenesis pathway, highlighting the position of 11β-hydroxylase and the accumulation of 11-deoxycortisol in its deficiency.

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD OH_Pregnenolone 17-OH-Pregnenolone Pregnenolone->OH_Pregnenolone 17α-Hydroxylase Deoxycorticosterone 11-Deoxycorticosterone (DOC) Progesterone->Deoxycorticosterone 21-Hydroxylase OH_Progesterone 17-OH-Progesterone (17-OHP) Progesterone->OH_Progesterone 17α-Hydroxylase Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-Hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone Synthase OH_Pregnenolone->OH_Progesterone 3β-HSD DHEA DHEA OH_Pregnenolone->DHEA 17,20-Lyase Deoxycortisol 11-Deoxycortisol (Cortodoxone) OH_Progesterone->Deoxycortisol 21-Hydroxylase Androstenedione Androstenedione OH_Progesterone->Androstenedione 17,20-Lyase Cortisol Cortisol Deoxycortisol->Cortisol 11β-Hydroxylase block Block in 11β-Hydroxylase Deficiency DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD

Caption: Adrenal steroidogenesis pathway with the 11β-hydroxylase block in CAH.

Experimental Workflow for this compound Analysis

This diagram outlines the major steps in the analytical protocol for quantifying Cortodoxone using a deuterated internal standard.

Experimental_Workflow start Start: Serum/Plasma Sample prep Sample Preparation start->prep lcms LC-MS/MS Analysis prep->lcms sub_prep 1. Spike with this compound IS 2. Protein Precipitation 3. Liquid-Liquid Extraction 4. Evaporation & Reconstitution data Data Processing lcms->data sub_lcms - Chromatographic Separation - Tandem Mass Spectrometry - MRM Data Acquisition end End: Quantitative Results data->end sub_data - Peak Integration - Calibration Curve Generation - Concentration Calculation

Caption: Workflow for Cortodoxone analysis using LC-MS/MS with a deuterated internal standard.

Conclusion

The stable isotope dilution LC-MS/MS method utilizing this compound provides a robust and reliable approach for the quantification of 11-deoxycortisol in biological matrices. This protocol offers the high sensitivity and specificity required for the accurate diagnosis and monitoring of congenital adrenal hyperplasia due to 11β-hydroxylase deficiency. The detailed methodology and performance characteristics presented herein serve as a valuable resource for laboratories implementing steroid profiling for CAH and other adrenal disorders. The multiplexing capability of LC-MS/MS further allows for a comprehensive assessment of the adrenal steroid profile from a single sample, aiding in the differential diagnosis of various forms of CAH.

References

Application Note: High-Throughput Analysis of Urinary Steroids Using Cortodoxone-d2 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The analysis of urinary steroid profiles is a critical tool for diagnosing and monitoring a variety of endocrine disorders, including congenital adrenal hyperplasia and Cushing's syndrome.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis, offering superior sensitivity and specificity compared to traditional immunoassays.[2][3] The use of stable isotope-labeled internal standards is essential for accurate and precise quantification, as they effectively correct for matrix effects and variations during sample preparation and instrument analysis.[1][2]

Cortodoxone-d2, a deuterated analog of the endogenous steroid cortodoxone (11-deoxycortisol), serves as an ideal internal standard for the quantification of cortodoxone and other related steroids in urine. Its chemical and physical properties closely mimic those of the native analyte, ensuring it behaves similarly throughout the analytical process, from extraction to detection. This co-elution and co-ionization behavior allows for reliable correction of analytical variability, leading to high-quality quantitative data.

This application note provides a detailed protocol for the quantitative analysis of urinary steroids using this compound as an internal standard with LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the analysis of urinary steroids using this compound is depicted in the following diagram.

Urine Steroid Analysis Workflow Figure 1. Experimental Workflow for Urine Steroid Analysis cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample Collection (24-hour or random) centrifugation Centrifugation (3000 x g, 10 min) urine_sample->centrifugation hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) centrifugation->hydrolysis is_addition Addition of This compound Internal Standard hydrolysis->is_addition spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) is_addition->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (Reversed-Phase C18) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for urine steroid analysis.

Experimental Protocols

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

This protocol describes a robust method for the extraction and cleanup of unconjugated and conjugated steroids from urine.

Materials:

  • Urine samples

  • This compound internal standard solution

  • β-glucuronidase from E. coli

  • Ammonium acetate buffer (pH 4.9, 0.2 M)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (MS-grade)

  • Water (MS-grade)

  • Formic acid (0.1% v/v)

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge a 10 mL aliquot of urine at 3000 x g for 10 minutes to remove particulate matter.

  • To 500 µL of the urine supernatant, add the this compound internal standard solution.

  • Add 500 µL of ammonium acetate buffer (pH 4.9, 0.2 M).

  • Add 50 µL of β-glucuronidase solution and incubate at 37°C for 4 hours or overnight to deconjugate the steroids.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the incubated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elute the steroids with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is typically performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Typical LC-MS/MS Parameters:

ParameterRecommended Condition
LC System UPLC/HPLC system
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, <3 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Start at 30-40% B, increase to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 45°C
Injection Volume 10 - 20 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 4500 V
Source Temperature 400 - 500°C

MRM Transitions for Cortodoxone and this compound (Example):

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zFunction
Cortodoxone347.2109.1Quantifier
Cortodoxone347.2299.2Qualifier
This compound349.2109.1Quantifier
This compound349.2301.2Qualifier

Note: Optimal MRM transitions and collision energies are instrument-dependent and require empirical determination.

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for urinary steroid analysis using deuterated internal standards. These values serve as a general guideline for method validation.

ParameterTypical Performance
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery (%) 85 - 115%
Matrix Effect (%) 85 - 115%

Steroidogenesis Pathway

The following diagram illustrates a simplified steroidogenesis pathway, highlighting the position of cortodoxone (11-deoxycortisol).

Steroidogenesis Pathway Figure 2. Simplified Steroidogenesis Pathway cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone hydroxypregnenolone 17α-Hydroxypregnenolone pregnenolone->hydroxypregnenolone deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone hydroxyprogesterone 17α-Hydroxyprogesterone progesterone->hydroxyprogesterone corticosterone Corticosterone deoxycorticosterone->corticosterone aldosterone Aldosterone corticosterone->aldosterone hydroxypregnenolone->hydroxyprogesterone dhea DHEA hydroxypregnenolone->dhea cortodoxone 11-Deoxycortisol (Cortodoxone) hydroxyprogesterone->cortodoxone androstenedione Androstenedione hydroxyprogesterone->androstenedione cortisol Cortisol cortodoxone->cortisol dhea->androstenedione testosterone Testosterone androstenedione->testosterone estradiol Estradiol testosterone->estradiol

Caption: Simplified steroidogenesis pathway.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly accurate, precise, and robust method for the quantitative analysis of cortodoxone and other steroids in urine. The detailed protocol presented here offers a reliable foundation for researchers, scientists, and drug development professionals engaged in steroid analysis. The method's high specificity and sensitivity make it suitable for a wide range of applications, from clinical research to pharmaceutical development.

References

Anwendungshinweis und Protokolle zur Derivatisierung von Cortodoxon für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungsgebiet: Quantifizierung von Cortodoxon in Forschungs- und klinischen Proben.

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Cortodoxon (11-Deoxycortisol) ist ein Steroidhormon, das als Vorläufer in der Cortisol-Biosynthese eine wichtige Rolle spielt. Seine genaue Quantifizierung ist für die Diagnose und Überwachung verschiedener endokriner Störungen, wie der angeborenen Nebennierenhyperplasie, von entscheidender Bedeutung. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist aufgrund ihrer hohen Trennleistung und spezifischen Detektion eine leistungsstarke Technik für die Steroidanalyse. Cortodoxon ist jedoch aufgrund seiner polaren funktionellen Gruppen (Hydroxyl- und Ketogruppen) und seines relativ hohen Siedepunkts für die direkte GC-Analyse ungeeignet.

Eine Derivatisierung ist daher ein notwendiger Schritt, um die Flüchtigkeit und thermische Stabilität von Cortodoxon zu erhöhen und somit eine empfindliche und reproduzierbare GC-MS-Analyse zu ermöglichen.[1][2] Dieser Anwendungshinweis beschreibt detaillierte Protokolle für zwei gängige Derivatisierungsverfahren: die Silylierung und die Acylierung.

Derivatisierungsstrategien

Die Derivatisierung von Cortodoxon zielt darauf ab, die aktiven Wasserstoffatome in den Hydroxylgruppen durch unpolare Gruppen zu ersetzen. Dies reduziert die Polarität des Moleküls und erhöht seinen Dampfdruck, was für die Verflüchtigung im GC-Injektor erforderlich ist.[1]

Logischer Arbeitsablauf der Derivatisierung

cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse A Cortodoxon-Probe B Trocknung der Probe A->B C Zugabe des Derivatisierungsreagenzes B->C D Reaktion (Heizen) C->D E GC-MS-Injektion D->E F Datenerfassung und -analyse E->F start Getrocknete Probe oximation 1. Oximierung + Methoxyamin-HCl in Pyridin Inkubation bei 60°C start->oximation Schritt 1 silylation 2. Silylierung + MSTFA/NH4I/DTT Inkubation bei 60-80°C oximation->silylation Schritt 2 analysis GC-MS Analyse silylation->analysis Schritt 3

References

Application Notes and Protocols: Cortodoxone-d2 in Endocrinology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortodoxone, also known as 11-deoxycortisol, is a crucial steroid hormone that serves as a direct precursor to cortisol in the adrenal steroidogenesis pathway.[1][2] Its measurement is vital for diagnosing and managing various adrenal disorders, most notably congenital adrenal hyperplasia (CAH) resulting from 11β-hydroxylase deficiency.[3][4] In this condition, the impaired conversion of 11-deoxycortisol to cortisol leads to an accumulation of 11-deoxycortisol and an overproduction of adrenal androgens.[3]

Stable isotope-labeled internal standards are indispensable for accurate quantification of endogenous analytes in complex biological matrices by mass spectrometry. Cortodoxone-d2, a deuterated form of cortodoxone, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its chemical and physical properties are nearly identical to the unlabeled cortodoxone, but it has a distinct mass, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis. These application notes provide a comprehensive overview of the use of this compound in endocrinology research, including detailed protocols and data.

Applications in Endocrinology Research

The quantification of 11-deoxycortisol using methods incorporating this compound as an internal standard is critical for several clinical and research applications:

  • Diagnosis of Congenital Adrenal Hyperplasia (CAH): Elevated levels of 11-deoxycortisol are a hallmark of CAH due to 11β-hydroxylase deficiency, the second most common form of CAH. Measurement of 11-deoxycortisol is essential for the differential diagnosis of CAH, particularly when 17-hydroxyprogesterone levels are equivocal.

  • Adrenocorticotropic Hormone (ACTH) Stimulation Test: This test is a cornerstone in evaluating the hypothalamic-pituitary-adrenal (HPA) axis. Measuring 11-deoxycortisol levels after ACTH stimulation helps to assess adrenal reserve and diagnose adrenal insufficiency.

  • Metyrapone Test: Metyrapone inhibits the 11β-hydroxylase enzyme, leading to an increase in 11-deoxycortisol in individuals with a healthy HPA axis. This test is used to assess pituitary ACTH reserve and in the differential diagnosis of Cushing's syndrome.

  • Monitoring Treatment in Adrenal Disorders: In patients with 11β-hydroxylase deficiency, monitoring 11-deoxycortisol levels helps to optimize glucocorticoid replacement therapy.

  • Research in Steroidogenesis: Accurate measurement of 11-deoxycortisol and other steroid precursors is fundamental in research aimed at understanding the complex pathways of steroid hormone synthesis and metabolism.

Quantitative Data

The following tables summarize key quantitative data relevant to the application of this compound in endocrinology research.

Table 1: Reference Ranges for 11-Deoxycortisol in Serum/Plasma

Age GroupReference Range (ng/dL)Reference Range (nmol/L)
Premature Infants (29-36 weeks)70 - 4552.0 - 13.1
Full Term Infants (1-5 months)10 - 2000.3 - 5.8
6-11 months10 - 2760.3 - 8.0
1-3 years7 - 2470.2 - 7.1
≤ 18 years< 344< 9.9
> 18 years10 - 790.3 - 2.3

Data sourced from multiple clinical laboratories and research publications. Ranges can vary between laboratories.

Table 2: Typical LC-MS/MS Parameters for Cortodoxone and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cortodoxone (11-Deoxycortisol)347.297.125
This compound349.297.125

Parameters are illustrative and may require optimization based on the specific LC-MS/MS instrument and method.

Experimental Protocols

Protocol 1: Quantification of 11-Deoxycortisol in Human Serum by LC-MS/MS

This protocol describes a general procedure for the quantitative analysis of 11-deoxycortisol in human serum using this compound as an internal standard.

1. Materials and Reagents

  • Human serum samples, calibrators, and quality controls

  • Cortodoxone and this compound standards

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Formic acid

  • Methyl tert-butyl ether (MTBE)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of serum, calibrator, or quality control into a clean glass tube.

  • Add 20 µL of the this compound internal standard working solution (e.g., at 50 ng/mL).

  • Vortex briefly to mix.

  • Add 1 mL of MTBE and vortex vigorously for 1 minute.

  • Centrifuge at 3000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start at 40% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transitions specified in Table 2.

4. Data Analysis

  • Integrate the peak areas for both cortodoxone and this compound.

  • Calculate the peak area ratio of cortodoxone to this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of cortodoxone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: ACTH Stimulation Test

This test evaluates the adrenal gland's response to ACTH and is crucial for diagnosing adrenal insufficiency.

1. Patient Preparation

  • Fasting is not typically required.

  • Recent steroid treatments should be discontinued for at least 48 hours prior to the test.

2. Procedure

  • Draw a baseline blood sample for measurement of cortisol and 11-deoxycortisol.

  • Administer synthetic ACTH (cosyntropin) intravenously or intramuscularly. The standard dose is 250 µg, but a low dose of 1 µg may also be used.

  • Draw a second blood sample 60 minutes after ACTH administration for cortisol and 11-deoxycortisol measurement. For low-dose tests, samples may be collected at 20 and 30 minutes.

3. Interpretation

  • Normal Response: A significant increase in cortisol levels (e.g., to >18-20 µg/dL) indicates a normal adrenal response.

  • Adrenal Insufficiency: A blunted or absent cortisol response suggests primary adrenal insufficiency (Addison's disease).

  • 11β-Hydroxylase Deficiency: A marked increase in 11-deoxycortisol with a suboptimal cortisol response is indicative of this condition.

Visualizations

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Pregnenolone_17OH 17-OH Pregnenolone Pregnenolone->Pregnenolone_17OH CYP17A1 DOC 11-Deoxycorticosterone Progesterone->DOC CYP21A2 Corticosterone Corticosterone DOC->Corticosterone CYP11B1/B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Progesterone_17OH 17-OH Progesterone Pregnenolone_17OH->Progesterone_17OH 3β-HSD DHEA DHEA Pregnenolone_17OH->DHEA CYP17A1 Cortodoxone 11-Deoxycortisol (Cortodoxone) Progesterone_17OH->Cortodoxone CYP21A2 Androstenedione Androstenedione Progesterone_17OH->Androstenedione CYP17A1 Cortisol Cortisol Cortodoxone->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone

Caption: Adrenal steroidogenesis pathway highlighting the role of 11-Deoxycortisol.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum Serum Sample IS Add this compound (Internal Standard) Serum->IS LLE Liquid-Liquid Extraction (e.g., MTBE) IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Integration Peak Integration MSMS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio CalCurve Calibration Curve Ratio->CalCurve Quant Quantification CalCurve->Quant

Caption: LC-MS/MS workflow for 11-Deoxycortisol quantification.

internal_standard cluster_sample Sample cluster_result Result Analyte Cortodoxone (Unknown Amount) Process Sample Preparation & LC-MS/MS Analysis Analyte->Process IS This compound (Known Amount) IS->Process Ratio Peak Area Ratio (Cortodoxone / this compound) Process->Ratio Quant Accurate Quantification Ratio->Quant Correction for Variability

Caption: Logic of internal standard use in quantitative analysis.

References

Application Note: Quantitative Analysis of Cortodoxone in Human Plasma by Isotope Dilution Mass Spectrometry using Cortodoxone-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Cortodoxone (also known as 11-deoxycortisol or Reichstein's substance S) in human plasma using Isotope Dilution Mass Spectrometry (IDMS) with Cortodoxone-d2 as the internal standard. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve high selectivity and accuracy. Sample preparation involves a straightforward protein precipitation followed by liquid-liquid extraction. The described methodology is suitable for clinical research, drug development, and endocrinology studies where precise measurement of Cortodoxone is required.

Introduction

Cortodoxone is a glucocorticoid steroid hormone that serves as a key metabolic intermediate in the biosynthesis of cortisol.[1] Accurate measurement of Cortodoxone levels is crucial in the diagnosis and management of certain adrenal disorders, such as congenital adrenal hyperplasia (CAH) resulting from 11β-hydroxylase deficiency.[2] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative bioanalysis due to its ability to correct for variations in sample preparation and matrix effects, thereby providing high accuracy and precision.[3] This is achieved by spiking the sample with a known amount of a stable isotope-labeled version of the analyte, in this case, this compound.[4] This document provides a detailed protocol for the quantification of Cortodoxone in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental

Materials and Reagents
  • Cortodoxone analytical standard

  • This compound (11-Deoxycortisol-d2) internal standard[4]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (drug-free)

Sample Preparation

A combination of protein precipitation and liquid-liquid extraction is employed for the isolation of Cortodoxone from human plasma.

  • To 250 µL of human plasma, add 750 µL of acetonitrile containing the this compound internal standard.

  • Vortex the mixture for 5 minutes to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 300 µL of deionized water and 1 mL of ethyl acetate to the supernatant.

  • Vortex for 2 minutes and then centrifuge to separate the layers.

  • Transfer the organic (upper) layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: Accucore RP-MS column (100 mm x 2.1 mm, 2.6 µm particle size) or equivalent C18 column

  • Mobile Phase A: Deionized water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A linear gradient from 35% to 80% Mobile Phase B over 15 minutes is used to elute the steroids.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry

A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

  • Mass Spectrometer: Sciex API 5000 or equivalent

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Ion Source Temperature: 550°C

  • Ion Spray Voltage: 4500 V

  • MRM Transitions: The following MRM transitions are monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Cortodoxone347.1109.0 (Quantifier)27
97.0 (Qualifier)25
This compound349.1109.027

Note: The precursor ion for this compound may vary depending on the specific labeling pattern. The value of 349.1 is based on the addition of two deuterium atoms to the parent molecule (molecular weight of Cortodoxone is 346.46 g/mol ). The product ion is expected to be the same as the unlabeled compound if the fragmentation does not involve the deuterated positions.

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte (Cortodoxone) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Cortodoxone in the unknown samples is then determined from this calibration curve.

Method Validation Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the analysis of Cortodoxone.

ParameterTypical ValueReference
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.36 nmol/L
Intra-assay Precision (CV%) < 5%
Inter-assay Precision (CV%) < 10%
Accuracy (Relative Error %) < 3.0%
Recovery > 90%

Diagrams

Experimental Workflow

G Experimental Workflow for Cortodoxone Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (250 µL) p2 Spike with this compound in Acetonitrile (750 µL) p1->p2 p3 Protein Precipitation (Vortex & Centrifuge) p2->p3 p4 Liquid-Liquid Extraction (Ethyl Acetate) p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 Injection into LC-MS/MS p6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Area Ratios (Cortodoxone / this compound) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: A generalized workflow for the analysis of Cortodoxone in plasma.

Principle of Isotope Dilution Mass Spectrometry

G Principle of Isotope Dilution Mass Spectrometry A Sample with Unknown Amount of Cortodoxone C Sample + Internal Standard Mixture A->C B Known Amount of This compound (Internal Standard) B->C D Sample Preparation (Extraction, etc.) C->D E LC-MS/MS Analysis D->E F Measure Ratio of Cortodoxone to this compound E->F G Calculate Unknown Concentration of Cortodoxone F->G

Caption: The logical principle behind Isotope Dilution Mass Spectrometry.

Conclusion

The described Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, precise, and specific approach for the quantification of Cortodoxone in human plasma. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry, along with the summarized validation data, offers a comprehensive guide for researchers, scientists, and drug development professionals in the field of endocrinology and clinical research. This method is well-suited for applications requiring reliable measurement of this important steroid hormone.

References

Application Note: Multi-Steroid Profiling by LC-MS/MS Using a Cortodoxone-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multi-steroid profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in endocrinology research and clinical diagnostics.[1] This powerful technique allows for the simultaneous quantification of multiple steroids and their metabolites from a single sample, providing a comprehensive snapshot of the steroidogenic pathways.[2][3][4][5] Such detailed analysis is crucial for understanding the pathophysiology of various endocrine disorders, including congenital adrenal hyperplasia, Cushing's syndrome, and polycystic ovary syndrome.

The accuracy and reliability of LC-MS/MS assays heavily depend on the use of appropriate internal standards to correct for variations during sample preparation and analysis. Stable isotope-labeled internal standards, such as Cortodoxone-d2 (also known as 11-Deoxycortisol-d2), are considered the gold standard. Because they share near-identical physicochemical properties with their endogenous counterparts, they can effectively compensate for matrix effects and variations in extraction recovery and instrument response, ensuring high precision and accuracy. This application note provides a detailed protocol for a multi-steroid profiling assay that includes Cortodoxone and utilizes this compound as an internal standard.

Steroid Biosynthesis Pathway

Steroid hormones are synthesized from cholesterol through a series of enzymatic reactions occurring primarily in the adrenal glands and gonads. The major pathways lead to the production of glucocorticoids, mineralocorticoids, and androgens. Understanding these interlinked pathways is essential for interpreting multi-steroid profiling data.

Steroid_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD OH_Preg 17α-OH-Pregnenolone Pregnenolone->OH_Preg CYP17A1 DOC 11-Deoxycorticosterone (DOC) Progesterone->DOC CYP21A2 OH_Prog 17α-OH-Progesterone Progesterone->OH_Prog CYP17A1 Corticosterone Corticosterone DOC->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 OH_Preg->OH_Prog 3β-HSD DHEA DHEA OH_Preg->DHEA CYP17A1 Cortodoxone 11-Deoxycortisol (Cortodoxone) OH_Prog->Cortodoxone CYP21A2 Androstenedione Androstenedione OH_Prog->Androstenedione CYP17A1 Cortisol Cortisol Cortodoxone->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD

Figure 1: Simplified Steroid Hormone Biosynthesis Pathway.

Experimental Protocols

This section details the methodology for sample preparation, liquid chromatography, and mass spectrometry for the quantification of a panel of steroid hormones, including Cortodoxone, from human serum.

Sample Preparation: Supported Liquid Extraction (SLE)

Supported liquid extraction is an efficient alternative to traditional liquid-liquid extraction (LLE), offering high analyte recoveries without the risk of emulsion formation.

Materials:

  • Human serum samples, calibrators, and quality controls (QCs)

  • Internal Standard (IS) working solution containing this compound and other relevant deuterated steroids in methanol.

  • ISOLUTE® SLE+ Supported Liquid Extraction plates

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate

  • Acetonitrile

  • Reconstitution solution (e.g., 50% methanol in water)

  • 96-well collection plate

Protocol:

  • Sample Pre-treatment: To a 100 µL aliquot of serum, calibrator, or QC in a 96-well plate, add 25 µL of the internal standard working solution.

  • Mixing: Mix thoroughly and allow the sample to equilibrate for at least 10 minutes.

  • Loading: Load the entire mixture onto the SLE plate. Apply a brief pulse of vacuum or positive pressure to initiate flow. Allow the sample to absorb into the sorbent for 5 minutes.

  • Elution: Add 900 µL of ethyl acetate to the SLE plate wells. Allow the solvent to flow via gravity for 5 minutes. Repeat with a second 900 µL aliquot of ethyl acetate.

  • Evaporation: Place the 96-well collection plate in an evaporator and dry the contents under a gentle stream of nitrogen at 40-55°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Seal the plate and vortex to ensure complete dissolution.

  • Analysis: The plate is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is critical for resolving isobaric steroids (compounds with the same mass), ensuring accurate quantification.

Instrumentation & Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: Phenomenex Luna Omega C18 (1.6 µm, 100 Å, 2.1 x 50 mm) or equivalent reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid or 1 mM ammonium fluoride.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient Elution: A representative gradient is shown in Table 1.

Time (min)% Mobile Phase B
0.050
0.550
3.595
4.595
4.650
5.550
Table 1: Representative LC Gradient Program.
Mass Spectrometry (MS) Conditions

Detection is performed using a tandem mass spectrometer, which provides the high sensitivity and specificity required for steroid analysis.

Instrumentation & Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) according to the manufacturer's recommendations.

Data Presentation

The following tables summarize the analytes included in this multi-steroid panel and their corresponding MS parameters and performance characteristics.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Aldosterone361.2331.215
Corticosterone347.2121.222
Cortisol363.2121.125
Cortisone361.2163.120
Cortodoxone (11-Deoxycortisol) 347.2 97.1 28
This compound (IS) 349.2 97.1 28
17α-OH-Progesterone331.297.125
Progesterone315.3109.126
Androstenedione287.297.120
Testosterone289.297.122
DHEA271.2213.118
Table 2: Example MRM Transitions for a Multi-Steroid Panel. Note: These values are illustrative and require optimization for the specific instrument used.
AnalyteLLOQ (nmol/L)Recovery (%)Intra-assay CV (%)
Cortisol0.8595 - 105< 5.0
Androstenedione0.3092 - 108< 7.5
Cortodoxone 0.35 94 - 103 < 6.0
Testosterone0.1590 - 110< 8.0
Progesterone0.2093 - 107< 6.5
Table 3: Typical Assay Performance Characteristics. LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data are representative and may vary between laboratories.

Experimental Workflow Visualization

The overall process from sample receipt to data analysis is outlined below.

Workflow Sample 1. Sample Receipt (Serum, Calibrators, QCs) Spike 2. Spike Internal Standards (incl. This compound) Sample->Spike SLE 3. Supported Liquid Extraction (SLE) Spike->SLE Evap 4. Evaporation SLE->Evap Recon 5. Reconstitution Evap->Recon LCMS 6. LC-MS/MS Analysis Recon->LCMS Data 7. Data Processing & Quantification LCMS->Data

Figure 2: General experimental workflow for multi-steroid profiling.

Conclusion

This application note provides a comprehensive and robust method for the simultaneous quantification of multiple steroid hormones from serum using LC-MS/MS. The protocol leverages supported liquid extraction for efficient and clean sample preparation and utilizes a stable isotope-labeled internal standard, this compound, to ensure the highest level of accuracy and precision. This multi-steroid profiling assay is a valuable tool for researchers and clinicians investigating the complex interplay of the steroid metabolome in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in Cortodoxone Quantification with LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Cortodoxone using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of Cortodoxone?

A1: Matrix effects are the alteration of the ionization efficiency of Cortodoxone by co-eluting compounds from the biological sample matrix (e.g., plasma, serum, urine).[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[1][3]

Q2: What are the primary causes of matrix effects in Cortodoxone analysis?

A2: The main culprits are endogenous components of the biological matrix that are not completely removed during sample preparation. For Cortodoxone, which is a steroid, common interfering substances in matrices like plasma and serum include:

  • Phospholipids: These are abundant in cell membranes and are a major source of ion suppression in electrospray ionization (ESI).[4]

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.

  • Proteins and Peptides: Residual proteins and peptides after incomplete precipitation can co-elute with Cortodoxone.

  • Other Endogenous Molecules: Complex biological fluids contain numerous small molecules that can cause interference.

Q3: How can I determine if my Cortodoxone analysis is affected by matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): A solution of Cortodoxone is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip or peak in the baseline signal at the retention time of Cortodoxone indicates the presence of ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): The response of Cortodoxone in a blank matrix extract that has been spiked with the analyte is compared to the response of Cortodoxone in a neat solvent at the same concentration. The ratio of these responses is known as the Matrix Factor (MF) .

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

    • MF = 1 indicates no matrix effect.

Q4: What are the most effective strategies to mitigate matrix effects for Cortodoxone quantification?

A4: A multi-faceted approach is often necessary:

  • Thorough Sample Preparation: The goal is to remove as many interfering components as possible before analysis. Common techniques for steroids like Cortodoxone include:

    • Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples.

    • Supported Liquid Extraction (SLE): An alternative to traditional liquid-liquid extraction that is amenable to automation.

    • Liquid-Liquid Extraction (LLE): A classic technique for separating analytes based on their differential solubility in two immiscible liquids.

    • Protein Precipitation (PPT): A simpler but generally less clean method compared to SPE or LLE.

  • Chromatographic Separation: Optimizing the LC method to separate Cortodoxone from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A deuterated or 13C-labeled Cortodoxone internal standard is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate correction of the analyte signal.

  • Change in Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for some analytes.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column contamination or degradation. 2. Inappropriate injection solvent. 3. Co-elution with interfering matrix components.1. Flush or replace the analytical column. 2. Ensure the injection solvent is compatible with the initial mobile phase. 3. Optimize the chromatographic gradient to improve separation. 4. Improve the sample cleanup procedure.
Inconsistent or Low Analyte Response 1. Significant ion suppression. 2. Inefficient extraction recovery. 3. Instability of Cortodoxone in the matrix or final extract.1. Perform a post-column infusion experiment to confirm ion suppression. 2. Implement a more rigorous sample preparation method (e.g., switch from PPT to SPE). 3. Use a stable isotope-labeled internal standard for Cortodoxone. 4. Evaluate analyte stability under different storage and processing conditions.
High Background Noise 1. Contamination of the LC-MS system. 2. Insufficiently clean sample extracts. 3. Contaminated mobile phases or reagents.1. Clean the ion source and mass spectrometer inlet. 2. Incorporate additional washing steps in the SPE protocol. 3. Use high-purity, LC-MS grade solvents and reagents.
Retention Time Shifts 1. Changes in mobile phase composition. 2. Column aging or temperature fluctuations. 3. System pressure fluctuations.1. Prepare fresh mobile phases daily. 2. Use a column oven to maintain a stable temperature. 3. Check for leaks in the LC system and ensure consistent pump performance.

Data Presentation

The following table summarizes representative recovery and matrix effect data for 11-deoxycortisol (Cortodoxone) and other steroids from human plasma using an automated Supported Liquid Extraction (SLE) method. While specific quantitative data for matrix effects of Cortodoxone is not widely published, the recovery data provides an indication of the efficiency of the extraction method in isolating the analyte from the matrix. A high and consistent recovery is a prerequisite for minimizing matrix effects.

Table 1: Recovery of Steroids from Human Plasma using Automated Supported Liquid Extraction

SteroidMean Recovery (%)
11-deoxycortisol (Cortodoxone)95.7
11-deoxycorticosterone98.4
Cortisone96.3
Cortisol97.2
Progesterone92.5
17-hydroxyprogesterone94.8
Testosterone98.1

Data adapted from a study on the analysis of a panel of 12 endogenous steroids in human plasma by LC-MS/MS. The study noted good extraction recoveries for the steroids, which is essential for reducing matrix effects.

Experimental Protocols

Protocol 1: Supported Liquid Extraction (SLE) and LC-MS/MS Analysis of Cortodoxone in Human Plasma

This protocol is a general guideline for the extraction and analysis of Cortodoxone from human plasma and is based on methods for multi-steroid panels.

1. Sample Preparation

  • Aliquoting: To 200 µL of human plasma, add a deuterated internal standard for Cortodoxone.

  • Loading: Load the plasma sample onto a 96-well supported liquid extraction plate.

  • Extraction: Elute the steroids using an organic solvent such as a mixture of Dichloromethane and Isopropanol (e.g., 98:2 v/v).

  • Evaporation: Dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase (e.g., 50% methanol in water).

2. LC-MS/MS Analysis

  • LC System: A UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm).

  • Mobile Phase A: Water with an additive to improve ionization, such as 50 µM ammonium fluoride.

  • Mobile Phase B: Methanol with the same additive as mobile phase A.

  • Gradient: A suitable gradient to separate Cortodoxone from other endogenous components.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for Cortodoxone and its internal standard.

Mandatory Visualizations

Matrix_Effect_Concept cluster_sample Biological Sample cluster_lcms LC-MS/MS System cluster_output Analytical Result Cortodoxone Cortodoxone IonSource Ion Source (ESI) Cortodoxone->IonSource Matrix Matrix Components (Phospholipids, Salts, etc.) Matrix->IonSource Interference MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Accurate Accurate Quantification Detector->Accurate Ideal Scenario Inaccurate Inaccurate Quantification (Ion Suppression/Enhancement) Detector->Inaccurate With Matrix Effects

Caption: Conceptual diagram of matrix effects in LC-MS/MS.

Troubleshooting_Workflow Start Inconsistent/Inaccurate Cortodoxone Results AssessME Assess Matrix Effects? (Post-column infusion or Post-extraction spike) Start->AssessME ME_Present Matrix Effects Confirmed AssessME->ME_Present Yes No_ME No Significant Matrix Effects AssessME->No_ME No OptimizeSP Optimize Sample Prep (e.g., SPE, LLE) ME_Present->OptimizeSP OptimizeLC Optimize LC Method (Gradient, Column) ME_Present->OptimizeLC UseIS Use Stable Isotope-Labeled Internal Standard ME_Present->UseIS InvestigateOther Investigate Other Causes (e.g., Instrument, Standards) No_ME->InvestigateOther Revalidate Re-validate Method OptimizeSP->Revalidate OptimizeLC->Revalidate UseIS->Revalidate

Caption: Troubleshooting workflow for matrix effects.

SLE_Protocol Start Start: 200 µL Plasma Add_IS Add Deuterated Internal Standard Start->Add_IS Load_SLE Load onto SLE Plate Add_IS->Load_SLE Elute Elute with Organic Solvent (e.g., DCM/IPA) Load_SLE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Initial Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Supported Liquid Extraction (SLE) workflow.

References

Technical Support Center: Troubleshooting Cortodoxone-d2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cortodoxone-d2 analysis. This resource is designed for researchers, scientists, and drug development professionals to address common chromatographic issues, with a specific focus on the phenomenon of peak splitting.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak splitting in my chromatogram?

Peak splitting, where a single compound appears as two or more closely eluting peaks, is a common issue in HPLC and LC-MS analysis.[1][2] For this compound, the causes can be broadly categorized into three areas: chromatographic system issues, method-specific problems, and compound-specific properties.

  • Chromatographic System Issues: These are general problems that can affect any analysis. They include a partially blocked column inlet frit, the formation of a void or channel in the column packing material, or excessive extra-column volume due to improper fittings or long tubing.[3] If all peaks in your chromatogram are split, the issue is likely related to the system hardware.

  • Method-Specific Problems: These relate to the specific analytical method conditions. A common cause is a mismatch between the sample solvent and the mobile phase. Injecting a sample in a solvent significantly stronger (i.e., with a higher percentage of organic solvent in reversed-phase chromatography) than the initial mobile phase can cause the analyte to spread on the column, resulting in a split peak.

  • Compound-Specific Properties: These are unique to this compound. The peak splitting could be due to the presence of two distinct, chromatographically separable species. This may include isomeric impurities from the synthesis or the separation of the deuterated compound from its non-deuterated (d0) counterpart if the internal standard has low isotopic purity. While less common for C-D bonds, on-column hydrogen-deuterium (H/D) exchange under certain pH and temperature conditions could also contribute to peak shape issues.

Q2: How can I systematically troubleshoot the cause of the peak splitting?

A logical, step-by-step approach is the most effective way to identify the root cause of peak splitting. Start by determining if the problem affects all peaks or just the this compound peak. This will help you decide whether to investigate the instrument, the method, or the compound itself. The workflow below provides a structured diagnostic process.

G cluster_Start Start cluster_Diagnosis Initial Diagnosis cluster_System System Troubleshooting cluster_Method Method & Sample Troubleshooting start Peak Splitting Observed for this compound all_peaks Are ALL peaks split? start->all_peaks check_column Inspect Column (Check for voids, discoloration) all_peaks->check_column  Yes check_solvent Test Sample Solvent Effect (See Protocol 2) all_peaks->check_solvent No, only this compound   replace_frit Replace Inlet Frit / Guard Column check_column->replace_frit check_connections Check Fittings & Tubing (Minimize dead volume) replace_frit->check_connections system_ok System Issue Resolved check_connections->system_ok check_purity Verify Standard Purity (Inject IS alone) check_solvent->check_purity optimize_method Optimize Separation (See Protocol 3) check_purity->optimize_method method_ok Method/Sample Issue Resolved optimize_method->method_ok G cluster_Problem cluster_Causes Potential Root Causes cluster_System_Causes System Hardware cluster_Method_Causes Method & Sample cluster_Compound_Causes Analyte Specific problem This compound Peak Splitting col_void Column Void problem->col_void Affects All Peaks col_frit Blocked Frit problem->col_frit Affects All Peaks col_contam Column Contamination problem->col_contam Affects All Peaks sys_deadvol Extra-Column Volume problem->sys_deadvol Affects All Peaks ms_solvent Sample Solvent Mismatch problem->ms_solvent Affects Single Peak ms_coelution Isomer Co-elution problem->ms_coelution Affects Single Peak cmpd_iso Isomeric Impurity problem->cmpd_iso Affects Single Peak cmpd_purity Low Isotopic Purity problem->cmpd_purity Affects Single Peak

References

Technical Support Center: Isotopic Interference with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to isotopic interference during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of deuterated internal standards?

A: Isotopic interference occurs when the isotopic signature of the analyte (the compound being measured) overlaps with the mass-to-charge ratio (m/z) of its deuterated internal standard (IS).[1] Every element exists as a mixture of isotopes. For example, carbon is mostly ¹²C, but about 1.1% is ¹³C. In a molecule, the presence of these naturally occurring heavy isotopes creates a pattern of signals (M+1, M+2, etc.) in the mass spectrometer.[2] Interference becomes a problem when a naturally occurring isotopic variant of the analyte has the same nominal mass as the deuterated internal standard.[3] This "cross-talk" can artificially inflate the signal of the internal standard, leading to inaccurate quantification of the analyte.[1]

Q2: Why is this a common issue with deuterated internal standards?

A: This issue is particularly prevalent with internal standards that have a low degree of deuteration (e.g., D2 or D3).[4] For instance, the M+2 isotope peak of an analyte, resulting from the presence of two ¹³C atoms or one ¹⁸O atom, can have the same m/z as a D2-labeled internal standard. This is especially problematic for larger molecules or compounds containing elements with abundant heavy isotopes like chlorine or bromine, which have a more significant natural isotopic distribution. While deuterium is often the easiest and most cost-effective isotope to incorporate into a molecule, it has inherent drawbacks that can limit accuracy.

Q3: What are the consequences of unaddressed isotopic interference?

A: Unaddressed isotopic interference can lead to significant analytical problems, including:

  • Inaccurate Quantification: The contribution of the analyte's signal to the internal standard's signal can cause an underestimation of the true analyte concentration. This happens because the analyte/IS response ratio decreases as the IS signal is falsely increased.

  • Non-linear Calibration Curves: The interference is concentration-dependent. At high analyte concentrations, the contribution to the IS signal becomes more pronounced, causing the calibration curve to lose linearity, particularly at the upper end.

  • Compromised Assay Reliability: The precision and reproducibility of the analytical method can be negatively affected, leading to unreliable data in critical applications like pharmacokinetic studies.

Q4: How can I determine if isotopic interference is affecting my assay?

A: A straightforward experiment can confirm the presence and extent of isotopic interference. The procedure involves analyzing a high-concentration sample of the unlabeled analyte without adding the deuterated internal standard. If a signal is detected at the m/z transition monitored for the internal standard at the analyte's retention time, it confirms cross-contribution. The percentage of this cross-signal can be calculated by comparing this interfering signal's response to the response of the internal standard in a blank sample.

Q5: What are the best practices for selecting a deuterated internal standard to minimize interference?

A: Careful selection is crucial for developing a robust assay. Key considerations include:

  • Degree of Deuteration: Choose an internal standard with a higher degree of deuteration (e.g., D4 or greater). A mass difference of at least 3 atomic mass units (amu) is generally recommended to shift the IS signal away from the analyte's natural isotopic cluster. For compounds with chlorine or bromine, an even larger mass difference may be necessary.

  • Isotopic Purity: The deuterated standard should have high isotopic enrichment to minimize the amount of unlabeled analyte present as an impurity. Always check the certificate of analysis. Low purity can lead to an overestimation of the analyte concentration.

  • Position of Deuteration: Deuterium atoms should be placed in chemically stable positions that are not susceptible to hydrogen-deuterium (H-D) exchange with the solvent during sample preparation or analysis. Avoid labeling on heteroatoms like O, N, or S.

Q6: When should I consider using a different stable isotope-labeled internal standard, like ¹³C or ¹⁵N?

A: While often more expensive, ¹³C or ¹⁵N-labeled internal standards are excellent alternatives when issues with deuterated standards cannot be resolved. These isotopes do not suffer from the same drawbacks as deuterium, such as H-D exchange or the "isotope effect" that can cause slight chromatographic separation from the analyte. Using ¹³C or ¹⁵N labeling is often the most effective way to avoid chromatographic isotope effects and ensure co-elution, which is critical for correcting matrix effects accurately.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

Your calibration curve appears linear at low concentrations but curves downwards at higher concentrations.

Potential Cause Troubleshooting Steps
Isotopic Interference At high analyte concentrations, the M+n isotopic peak of the analyte significantly contributes to the deuterated internal standard (IS) signal. This artificially inflates the IS response, causing the analyte/IS ratio to decrease disproportionately.
1. Assess Interference: Analyze the highest concentration standard without the IS. Monitor the IS channel for any signal at the analyte's retention time.
2. Increase IS Concentration: A higher IS concentration can reduce the relative contribution of the interference from the analyte. However, this can be costly and may cause ion suppression.
3. Use a Mathematical Correction: Determine the average percentage of analyte contribution to the IS signal and use this factor to correct the measured IS response in your samples. This approach requires thorough validation.
4. Select a Better IS: The most robust solution is to use an IS with a higher mass difference (e.g., D6 instead of D3) or switch to a ¹³C or ¹⁵N-labeled standard.
Issue 2: Inaccurate or Inconsistent Quantitative Results

Despite using a deuterated internal standard, your QC samples are failing, and results are not reproducible.

Potential Cause Troubleshooting Steps
Chromatographic Isotope Effect Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. If they do not co-elute perfectly, they may experience different levels of matrix-induced ion suppression or enhancement, compromising accuracy.
1. Verify Co-elution: Overlay the chromatograms of the analyte and the IS to confirm they elute as a single, perfectly overlapping peak.
2. Adjust Chromatography: If separation is observed, try a column with lower resolution or adjust the mobile phase composition to ensure co-elution.
H-D Back-Exchange Deuterium atoms on the IS are being replaced by protons from the sample matrix or solvent, reducing its mass and causing it to be detected as the analyte. This is common if the label is in an unstable position.
1. Perform an Incubation Study: Incubate the deuterated IS in a blank matrix for the duration of your sample preparation and analysis time. Analyze the sample and monitor for any increase in the unlabeled analyte signal.
2. Optimize Conditions: Avoid strongly acidic or basic conditions and high temperatures, which can promote H-D exchange.
3. Select a More Stable IS: Choose a standard with deuterium labels on stable, non-exchangeable positions.

Experimental Protocols

Protocol 1: Assessing the Contribution of the Analyte to the Internal Standard Signal

Objective: To quantify the percentage of signal interference from the unlabeled analyte in the mass channel of the deuterated internal standard.

Methodology:

  • Prepare Analyte Solution: Prepare a solution of the unlabeled analyte at the concentration of your Upper Limit of Quantification (ULOQ). This solution should not contain any deuterated internal standard.

  • Prepare IS Solution: Prepare a solution containing only the deuterated internal standard at the working concentration used in your assay.

  • LC-MS/MS Analysis:

    • Inject the ULOQ analyte solution (from Step 1) and analyze it using your established LC-MS/MS method. Monitor the mass transitions for both the analyte and the internal standard.

    • Inject the IS solution (from Step 2) and analyze it under the same conditions.

  • Data Analysis:

    • Measure the peak area of the signal that appears in the internal standard's mass channel from the injection of the ULOQ analyte solution. Let's call this Area_Interference.

    • Measure the peak area of the internal standard from the injection of the IS-only solution. Let's call this Area_IS.

    • Calculate the percentage of cross-contribution using the following formula: % Contribution = (Area_Interference / Area_IS) * 100

  • Interpretation: A contribution of more than a few percent may indicate that corrective action is required to ensure assay accuracy.

Protocol 2: Evaluating the Isotopic Purity of a Deuterated Internal Standard

Objective: To determine the isotopic purity of a deuterated internal standard and check for the presence of unlabeled analyte.

Methodology:

  • Prepare Standard Solution: Prepare a high-concentration solution of the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumental Analysis:

    • High-Resolution Mass Spectrometry (HRMS): Infuse the solution directly into the mass spectrometer and acquire a high-resolution mass spectrum. This will allow you to resolve and identify the different isotopic species (e.g., D3, D2, D1, D0).

    • LC-MS/MS: If HRMS is not available, inject the solution into the LC-MS/MS system. Monitor the mass transition for the deuterated standard as well as the transition for the unlabeled analyte.

  • Data Analysis:

    • HRMS: Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.) to calculate the percentage of each isotopic species.

    • LC-MS/MS: The presence of a significant peak in the unlabeled analyte channel indicates isotopic impurity.

  • Interpretation: The isotopic purity is typically stated on the certificate of analysis provided by the manufacturer. This experimental verification can confirm the quality of the standard. If significant unlabeled analyte is present, it will contribute to a positive intercept on the calibration curve.

Data Presentation

Table 1: Comparison of Stable Isotope Labels for Internal Standards
Isotope Label Common Mass Shift Pros Cons
Deuterium (²H or D) +1 per D atom- Easiest to synthesize- Most cost-effective- Potential for H-D exchange- Can exhibit chromatographic isotope effects (retention time shifts)- Prone to isotopic interference, especially with low labeling (D1-D3)
Carbon-13 (¹³C) +1 per ¹³C atom- Stable label, no exchange issues- Minimal to no chromatographic isotope effect- Lower natural abundance reduces interference risk- More complex and expensive synthesis
Nitrogen-15 (¹⁵N) +1 per ¹⁵N atom- Stable label, no exchange issues- Minimal to no chromatographic isotope effect- More complex and expensive synthesis- Only applicable to nitrogen-containing molecules

Visualizations

G cluster_Analyte Analyte Molecule cluster_MS Mass Spectrometer Detection A Analyte (M) (e.g., C₁₀H₁₂O₂) A_iso Analyte Isotope (M+2) (e.g., C₈¹³C₂H₁₂O₂) MS_Analyte Analyte Channel Detects (M) A->MS_Analyte Correct Signal MS_IS IS Channel Detects (M+2) A_iso->MS_IS Interference! (Signal Overlap) IS Deuterated IS (M+2) (e.g., C₁₀H₁₀D₂O₂) IS->MS_IS Correct Signal

Figure 1. Mechanism of isotopic interference from an analyte's M+2 isotope.

G start Inaccurate Results or Non-Linear Curve check_coelution Step 1: Verify Co-elution of Analyte and IS start->check_coelution coeluting Yes, Co-eluting check_coelution->coeluting adjust_hplc Adjust Chromatography (e.g., shallower gradient) coeluting->adjust_hplc No check_interference Step 2: Assess Isotopic Interference (Analyze ULOQ without IS) coeluting->check_interference Yes adjust_hplc->check_coelution interference Interference > 5%? check_interference->interference no_interference Check for other issues: - H-D Exchange - IS Purity - Matrix Effects interference->no_interference No mitigate Step 3: Mitigate Interference interference->mitigate Yes increase_is Option A: Increase IS Concentration mitigate->increase_is correct_data Option B: Apply Mathematical Correction mitigate->correct_data new_is Option C (Best): Use Higher-Mass or ¹³C-IS mitigate->new_is end Assay Optimized increase_is->end correct_data->end new_is->end

Figure 2. Troubleshooting workflow for isotopic interference issues.

References

Technical Support Center: Optimizing Cortodoxone Extraction from Serum

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the extraction of Cortodoxone (also known as 11-deoxycortisol) from serum.

Frequently Asked Questions (FAQs)

Q1: What is Cortodoxone and why is its measurement critical?

Cortodoxone (11-deoxycortisol) is a steroid hormone that serves as a direct precursor to cortisol in the adrenal gland. Measuring its levels in serum is crucial for diagnosing certain endocrine disorders, such as congenital adrenal hyperplasia (CAH), and for monitoring adrenal function. Accurate quantification requires efficient extraction from the complex serum matrix.

Q2: What are the primary methods for extracting Cortodoxone from serum?

The most common methods are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE).[1][2]

  • LLE uses immiscible organic solvents to partition Cortodoxone from the aqueous serum.

  • SPE uses a solid sorbent material in a cartridge to retain Cortodoxone while interferences are washed away, after which the analyte is eluted with a solvent.[3]

  • SLE is a modern alternative to LLE that uses a solid support impregnated with the aqueous sample, through which an immiscible organic solvent flows to extract the analyte, preventing the formation of emulsions.[1]

Q3: What are "matrix effects" and how do they impact Cortodoxone analysis?

The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[4] Matrix effects occur when these co-extracted components interfere with the ionization of Cortodoxone in the mass spectrometer source, leading to either ion suppression or enhancement. This can severely compromise the accuracy, sensitivity, and reproducibility of quantitative LC-MS/MS analysis.

Q4: What is "extraction recovery" and what is an acceptable range?

Extraction recovery is the percentage of the total analyte of interest that is successfully recovered from the sample matrix during the extraction process. While the ideal recovery is 100%, a consistent and reproducible recovery rate is often more important than a high one. Generally, recoveries above 80% are considered excellent, while values between 60-80% can be acceptable if they are consistent and reproducible.

Troubleshooting Guide

Problem: My Cortodoxone recovery is consistently low.

Low recovery can stem from various factors related to the extraction method. The first step in troubleshooting is to determine where the analyte is being lost by analyzing the load, wash, and elution fractions separately.

For Liquid-Liquid Extraction (LLE):

  • Cause: Incorrect solvent polarity or pH. The polarity of the extraction solvent may not be optimal for Cortodoxone.

  • Solution: Use a moderately polar organic solvent. Ethyl acetate is a common and effective choice for extracting steroids like cortisol and cortisone. A mixture of ethyl acetate and a non-polar solvent like hexane (e.g., 75:25 v/v) can also yield high recoveries. Ensure the pH of the aqueous phase is optimized for neutral Cortodoxone.

  • Cause: Insufficient mixing or phase separation. Inadequate vortexing can lead to incomplete partitioning of the analyte into the organic phase. Emulsion formation can trap the analyte at the interface.

  • Solution: Ensure vigorous vortexing for at least 2 minutes to maximize surface area contact between the two phases. To break emulsions, try centrifugation at a higher speed, adding a small amount of salt, or freezing the aqueous layer in a dry ice/ethanol bath before decanting the organic solvent.

For Solid-Phase Extraction (SPE):

  • Cause: Analyte is lost in the loading fraction (flow-through). This indicates the sorbent is not retaining the Cortodoxone.

  • Solution 1 (Incorrect Sorbent): Cortodoxone is a moderately polar steroid. Reversed-phase sorbents like C18 or polymer-based sorbents (e.g., Hydrophilic-Lipophilic Balanced, HLB) are effective choices. Ensure the chosen sorbent is appropriate for the analyte's properties.

  • Solution 2 (Incorrect Sample pH): For reversed-phase SPE, the sample pH should be neutral to ensure Cortodoxone is not charged and can be retained effectively.

  • Solution 3 (Sorbent Overload): Too much sample or matrix components have been loaded onto the cartridge. Consider using a larger SPE cartridge or diluting the sample before loading.

  • Cause: Analyte is lost during the wash step.

  • Solution: The wash solvent is too strong and is prematurely eluting the Cortodoxone. Reduce the percentage of organic solvent in your wash solution. For example, if washing a C18 cartridge with 30% methanol in water, try reducing it to 15-20% methanol to remove more polar interferences without affecting the analyte.

  • Cause: Analyte is not recovered in the elution step.

  • Solution: The elution solvent is too weak to disrupt the interaction between Cortodoxone and the sorbent. Increase the strength or volume of the elution solvent. For reversed-phase SPE, pure methanol or acetonitrile are common elution solvents. Try eluting with multiple, smaller aliquots of the solvent to ensure complete recovery.

Problem: I'm observing high variability (low precision) between my replicate samples.

  • Cause: Inconsistent procedural steps. Minor variations in vortexing time, solvent volumes, flow rates through an SPE manifold, or evaporation can lead to significant variability.

  • Solution: Standardize every step of the protocol. Use calibrated pipettes and consider automated sample preparation systems for critical steps like liquid handling and SPE. Ensure samples are vortexed for the same duration and at the same speed.

  • Cause: Matrix effects are varying between samples. Different patient or source samples can have different compositions, leading to variable ion suppression or enhancement.

  • Solution: The best way to correct for this is to use a stable isotope-labeled internal standard (SIL-IS), such as Cortodoxone-d4. The SIL-IS behaves nearly identically to the analyte through extraction and ionization, allowing it to compensate for variations in both recovery and matrix effects.

Problem: My chromatogram has a high baseline, interfering peaks, or poor peak shape.

  • Cause: Co-extraction of interfering substances, particularly phospholipids from the serum matrix.

  • Solution: Improve the cleanup efficiency of your extraction.

    • For LLE: Perform a second wash step on the collected organic phase.

    • For SPE: Incorporate a stronger wash step (without eluting the analyte) to remove more interferences. Optimize the elution solvent to be more selective for Cortodoxone. Polymer-based SPE sorbents can often provide cleaner extracts than silica-based ones.

    • For SLE: This method is known for providing very clean extracts and minimizing co-extraction of phospholipids.

Data Summary Tables

Table 1: Comparison of Extraction Methods and Solvents for Steroids from Serum

Method Analyte(s) Solvent/Sorbent Average Recovery (%) Reproducibility (%RSD) Source
LLE Cortisol, Cortisone Ethyl Acetate 96.4% (Cortisol), 79.9% (Cortisone) < 6.0%
SLE Steroid Panel Ethyl Acetate > 75% < 10%
SLE Steroid Panel Ethyl Acetate:Hexane (75:25) > 80% (for most) < 10%
SPE 11-Deoxycortisol SOLAµ HRP ~70-80% (Estimated from graph) Not Reported

| SPE | Glucocorticoids | C18 Cartridge | High and reproducible | Not Specified | |

Table 2: Influence of SPE Parameters on Steroid Recovery

Parameter Condition Effect on Recovery Recommendation Source
Sorbent Type C18 vs. Polymeric (HLB) Both are effective for steroids. Polymeric sorbents may offer better retention for more polar metabolites and cleaner extracts. Select based on the specific panel of steroids. HLB is a versatile starting point.
Wash Solvent 5% Methanol in Water Removes polar interferences without eluting steroids. A gentle wash is critical to remove salts and very polar molecules.
Wash Solvent 30% Methanol in Water Can prematurely elute some steroids if too aggressive. Optimize the organic percentage carefully. Analyze the wash fraction to check for analyte loss.

| Elution Solvent | Acetonitrile or Methanol | Both are effective for eluting steroids from reversed-phase sorbents. | Acetonitrile is a common choice for glucocorticoids. | |

Detailed Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is based on common methods for steroid extraction.

  • Sample Preparation: To 200 µL of serum in a glass tube, add 20 µL of an internal standard solution (e.g., Cortodoxone-d4 in methanol).

  • Protein Precipitation (Optional but Recommended): Add 400 µL of cold methanol. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to pellet proteins. Transfer the supernatant to a new glass tube.

  • Liquid Extraction: Add 2 mL of ethyl acetate to the tube.

  • Mixing: Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube. To maximize recovery, repeat steps 3-5 and combine the organic layers.

  • Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water). Vortex to dissolve and transfer to an autosampler vial.

Protocol 2: Optimized Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for glucocorticoid extraction using reversed-phase cartridges.

  • Sample Pre-treatment: To 200 µL of serum, add 20 µL of internal standard solution. Add 400 µL of 0.1% formic acid in water and vortex. Centrifuge at 10,000 x g for 10 minutes to pellet any particulates.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol, followed by 2 mL of LC-MS grade water. Do not allow the sorbent bed to go dry.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove salts and polar interferences.

  • Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes to remove residual wash solvent.

  • Elution: Elute the Cortodoxone with 2 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for analysis.

Visualizations

G start_node start_node process_node process_node method_choice method_choice end_node LC-MS/MS Analysis start Serum Sample + Internal Std pretreat Protein Precipitation (e.g., with Methanol) start->pretreat choose Select Extraction Method pretreat->choose lle_start LLE choose->lle_start LLE spe_start SPE choose->spe_start SPE add_solvent Add Organic Solvent (e.g., Ethyl Acetate) lle_start->add_solvent vortex Vortex & Centrifuge add_solvent->vortex collect_org Collect Organic Layer vortex->collect_org evap Evaporate to Dryness collect_org->evap condition Condition & Equilibrate SPE Cartridge spe_start->condition load Load Sample condition->load wash Wash Interferences load->wash elute Elute Cortodoxone wash->elute elute->evap reconstitute Reconstitute evap->reconstitute end_analysis end_analysis reconstitute->end_analysis

Caption: General workflow for Cortodoxone extraction from serum via LLE or SPE.

G problem_node problem_node question_node question_node solution_node solution_node action_node action_node start Problem: Low Extraction Recovery q1 Where is the analyte lost? start->q1 q1_a1 In Load/Flow-through (Analyte not retained) q1->q1_a1 Flow-through q1_a2 In Wash Fraction (Premature elution) q1->q1_a2 Wash q1_a3 Not in Elution (Analyte retained on sorbent) q1->q1_a3 Elution s1a Cause: Sorbent choice incorrect or sample pH wrong. q1_a1->s1a s1b Cause: Sorbent overloaded or sample solvent too strong. a1 Action: Use C18/HLB sorbent. Ensure neutral pH for sample. s1a->a1 s1b->a1 s2 Cause: Wash solvent is too strong. q1_a2->s2 a2 Action: Reduce % organic in wash solvent. s2->a2 s3 Cause: Elution solvent is too weak. q1_a3->s3 a3 Action: Increase % organic or volume of elution solvent. s3->a3

Caption: Troubleshooting decision tree for low recovery in Solid-Phase Extraction.

References

Technical Support Center: Troubleshooting Ion Suppression for Cortodoxone-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression when analyzing Cortodoxone-d2 by LC-MS/MS.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues related to ion suppression in your this compound analysis.

Issue: My this compound peak area is unexpectedly low and inconsistent.

This is a classic symptom of ion suppression, where other components in your sample interfere with the ionization of this compound in the mass spectrometer's source, leading to a reduced and variable signal.[1][2]

Initial Assessment Workflow

cluster_0 Problem Identification cluster_1 Diagnostic Step cluster_2 Analysis of Results cluster_3 Conclusion start Low & Variable This compound Signal pci Perform Post-Column Infusion Experiment start->pci Hypothesize Ion Suppression dip Dip in Signal Observed? pci->dip conclusion Ion Suppression Confirmed dip->conclusion Yes no_suppression Other Issue Likely dip->no_suppression No

Caption: Initial workflow for diagnosing ion suppression.

Question: How can I confirm that ion suppression is the cause of my low signal?

Answer: A post-column infusion experiment is a definitive way to identify ion suppression.[1][3][4] This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix sample (e.g., plasma or urine extract without the analyte) onto the LC column. A drop in the stable baseline signal at a specific retention time indicates that something eluting from the column at that moment is suppressing the ionization of this compound.

Question: What are the most common sources of ion suppression for this compound?

Answer: The primary culprits are endogenous components from the biological matrix that co-elute with your analyte. For this compound, which is often analyzed in complex matrices, these include:

  • Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can hinder the ionization process.

  • Endogenous Molecules: Plasma and urine contain numerous small molecules that can interfere with ionization.

Question: How can I modify my experimental protocol to reduce ion suppression?

Answer: A multi-faceted approach involving sample preparation, chromatography, and mass spectrometry settings is often necessary.

Enhance Sample Preparation

A more rigorous sample cleanup is the most effective way to remove interfering matrix components before they enter the LC-MS system.

Sample Preparation TechniqueEffectiveness in Reducing Ion SuppressionKey Considerations
Protein Precipitation (PPT) ModerateSimple and fast, but may not effectively remove phospholipids and other small molecules.
Liquid-Liquid Extraction (LLE) GoodEffective at removing highly polar and non-polar interferences. Requires optimization of solvent systems.
Solid-Phase Extraction (SPE) ExcellentHighly selective method that can effectively remove a wide range of interferences, including phospholipids. Mixed-mode SPE can be particularly effective for complex samples.

Workflow for Optimizing Sample Preparation

cluster_0 Starting Point cluster_1 Sample Preparation Method cluster_2 Evaluation cluster_3 Outcome start Confirmed Ion Suppression ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe eval Assess Signal Improvement and Reproducibility ppt->eval lle->eval spe->eval success Ion Suppression Reduced eval->success fail Further Optimization Needed eval->fail

Caption: Decision tree for selecting a sample preparation method.

Optimize Chromatographic Separation

The goal is to chromatographically separate this compound from the co-eluting, suppressing components of the matrix.

Chromatographic ModificationExpected Outcome
Modify the Gradient A shallower gradient can improve the resolution between this compound and interfering peaks.
Change the Column A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter selectivity and shift the retention time of this compound away from the suppression zone.
Adjust Flow Rate Lowering the flow rate can sometimes enhance ionization efficiency and lessen the impact of co-eluting species.
Adjust Mass Spectrometry Settings
MS Parameter AdjustmentRationale
Switch Ionization Technique Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI) for many compounds, including steroids. If your instrument allows, testing your method with an APCI source is recommended.
Change Ionization Polarity Switching from positive to negative ionization mode (if this compound can be ionized in negative mode) may help, as fewer matrix components tend to ionize in negative mode.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of an analyte, such as this compound, is reduced by the presence of other co-eluting compounds in the sample matrix. These interfering molecules compete with the analyte for ionization in the MS source, leading to a decreased signal for the analyte of interest.

Q2: Why is this compound, as a deuterated internal standard, also affected by ion suppression?

A2: Since deuterated internal standards like this compound are chemically almost identical to the endogenous analyte (Cortodoxone), they have very similar physicochemical properties. This means they will co-elute and experience the same degree of ion suppression as the analyte. The key is that the ratio of the analyte to the internal standard should remain constant, allowing for accurate quantification despite the suppression. However, if the suppression is severe, the signal for both may be too low for reliable detection.

Q3: Can I just dilute my sample to reduce ion suppression?

A3: Yes, diluting the sample can reduce the concentration of the interfering matrix components and thereby lessen ion suppression. However, this also dilutes your analyte of interest, which could compromise the sensitivity of your assay, especially if you are trying to detect low concentrations of Cortodoxone.

Q4: How do I perform a post-column infusion experiment?

A4: Here is a general protocol:

Experimental Protocol: Post-Column Infusion

  • System Setup:

    • Prepare a standard solution of this compound (e.g., 100 ng/mL in a suitable solvent like 50:50 methanol:water).

    • Using a syringe pump, deliver this solution at a constant, low flow rate (e.g., 10 µL/min).

    • Connect the syringe pump outlet to a T-junction placed between the LC column outlet and the mass spectrometer inlet. The LC mobile phase will mix with the this compound solution before entering the MS source.

  • Procedure:

    • Start the syringe pump and allow the this compound signal to stabilize, which should result in a flat baseline in the mass spectrometer.

    • Set the mass spectrometer to monitor the specific m/z transition for this compound.

    • Inject a blank matrix sample (e.g., a protein-precipitated plasma sample that does not contain this compound) onto the LC system.

    • Run your standard chromatographic gradient.

  • Data Analysis:

    • Monitor the this compound signal throughout the chromatographic run.

    • Any significant dip in the baseline signal indicates a region of ion suppression caused by co-eluting components from the matrix at that specific retention time.

Q5: Are there any other strategies to compensate for ion suppression?

A5: Besides the methods described above, using matrix-matched calibrators is a common strategy. This involves preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to ensure that the calibrators and the samples experience similar levels of ion suppression, leading to more accurate quantification.

References

Common pitfalls in using Cortodoxone-d2 as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Cortodoxone-d2 as an internal standard in analytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this stable isotope-labeled standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Cortodoxone, also known as 11-deoxycortisol. It is a synthetic molecule where two hydrogen atoms have been replaced by their stable isotope, deuterium.[1][2][3] This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[3] Because its chemical and physical properties are nearly identical to the endogenous analyte (Cortodoxone), it can be used to accurately correct for variations that may occur during sample preparation, chromatography, and ionization.[4]

Q2: What are the key quality parameters to consider when purchasing this compound?

When sourcing this compound, it is crucial to obtain a certificate of analysis (CoA) from the supplier. The two most important parameters to verify are:

  • Chemical Purity: This indicates the percentage of the material that is this compound, exclusive of any other chemical entities. A high chemical purity (typically >98%) is desirable.

  • Isotopic Purity: This specifies the percentage of the deuterated compound that contains the desired number of deuterium atoms. For this compound, a high isotopic enrichment (e.g., >95%) is necessary to minimize interference from unlabeled Cortodoxone.

Q3: How should this compound be stored?

Proper storage is essential to maintain the integrity of the internal standard. Generally, this compound should be stored as a powder at -20°C for long-term stability. Stock solutions in organic solvents like DMSO can be stored at -80°C for several months. Always refer to the supplier's datasheet for specific storage recommendations.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound as an internal standard.

Issue 1: Inaccurate or Imprecise Quantification

Symptom: Your quantitative results for Cortodoxone are inconsistent, showing high variability (CV%) or a consistent bias.

Possible Causes and Solutions:

  • Isotopic Impurity: The this compound standard may contain a significant amount of unlabeled Cortodoxone (d0). This will artificially inflate the analyte signal, leading to an overestimation of the Cortodoxone concentration in your samples.

    • Troubleshooting:

      • Analyze a high-concentration solution of the this compound standard alone to check for a signal at the mass transition of the unlabeled Cortodoxone.

      • Review the Certificate of Analysis for the stated isotopic purity.

      • If significant unlabeled analyte is detected, contact the supplier for a new batch with higher isotopic purity.

  • Isotopic Back-Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, a process known as back-exchange. This leads to a decrease in the internal standard signal and an increase in the analyte signal, causing inaccurate quantification.

    • Troubleshooting:

      • Stability Check: Incubate the this compound in a blank matrix under the same conditions as your sample preparation and analysis. Monitor for any increase in the unlabeled Cortodoxone signal over time.

      • Solvent and pH: Avoid strongly acidic or basic conditions during sample preparation and in your mobile phases, as these can catalyze H/D exchange.

      • Labeling Position: this compound is typically labeled at the 21-position, which is generally stable. However, be aware of the labeling position and its susceptibility to exchange.

Issue 2: Poor Chromatography

Symptom: You observe peak splitting, tailing, or a shift in retention time for the this compound peak relative to the unlabeled Cortodoxone peak.

Possible Causes and Solutions:

  • Chromatographic (Isotope) Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If the analyte and internal standard do not co-elute perfectly, they may experience different matrix effects, leading to inaccurate results.

    • Troubleshooting:

      • Confirm Co-elution: Overlay the chromatograms of Cortodoxone and this compound to verify that their peaks completely overlap.

      • Adjust Chromatography: If separation is observed, consider modifying your chromatographic conditions. This may include adjusting the mobile phase composition, gradient profile, or using a column with a different stationary phase.

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte and internal standard to different extents, especially if they are not perfectly co-eluting.

    • Troubleshooting:

      • Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

      • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your study samples to compensate for matrix effects.

Quantitative Data Summary

The following table summarizes typical quality specifications for this compound and a related deuterated standard, Cortodoxone-d5.

ParameterThis compound (11-Deoxycortisol (21,21-D₂, 96%))Cortodoxone-d5 (11-Deoxycortisol-d5)
Chemical Formula C₂₁H₂₈D₂O₄C₂₁H₂₅D₅O₄
Molecular Weight 348.47351.49
Chemical Purity ≥98%98% (CP)
Isotopic Purity 96 atom % D98 atom % D
CAS Number 1271728-08-51258063-56-7

Data compiled from supplier specifications.

Experimental Protocols

Below is a representative experimental protocol for the analysis of Cortodoxone (11-deoxycortisol) using this compound as an internal standard. This should be adapted and validated for your specific application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum, plasma, calibrator, or quality control sample in a microcentrifuge tube, add 200 µL of a working solution of this compound in methanol.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start at 30-40% B, increase to 95% B, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Cortodoxone: Q1: 347.2 -> Q3: 109.1

      • This compound: Q1: 349.2 -> Q3: 111.1

    • Optimize MS parameters (e.g., collision energy, declustering potential) for your specific instrument.

3. Method Validation

A full method validation should be performed according to established guidelines and should include assessment of:

  • Selectivity and specificity

  • Linearity and range

  • Accuracy and precision (intra- and inter-day)

  • Limit of detection (LOD) and limit of quantification (LOQ)

  • Matrix effects

  • Stability of the analyte and internal standard in solution and in the matrix.

Visualizations

a cluster_0 Troubleshooting Workflow for Inaccurate Quantification Start Inaccurate or Imprecise Results CheckPurity Check Isotopic Purity of this compound Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK CheckExchange Investigate Isotopic Back-Exchange ExchangeOK No Significant Exchange? CheckExchange->ExchangeOK CheckCoelution Verify Co-elution with Analyte CoelutionOK Co-elution Confirmed? CheckCoelution->CoelutionOK PurityOK->CheckExchange Yes ContactSupplier Contact Supplier for Higher Purity Lot PurityOK->ContactSupplier No ExchangeOK->CheckCoelution Yes ModifyConditions Adjust Sample Prep/Mobile Phase pH ExchangeOK->ModifyConditions No OptimizeChroma Optimize Chromatographic Method CoelutionOK->OptimizeChroma No Resolved Issue Resolved CoelutionOK->Resolved Yes ContactSupplier->Resolved ModifyConditions->Resolved OptimizeChroma->Resolved

Caption: Troubleshooting workflow for inaccurate quantification.

b cluster_1 Analytical Workflow Using this compound Sample Biological Sample (Serum/Plasma) Spike Spike with this compound Internal Standard Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (MRM) LCMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant Result Final Concentration Quant->Result

Caption: A typical analytical workflow for Cortodoxone analysis.

References

Troubleshooting low signal-to-noise ratio for Cortodoxone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering low signal-to-noise ratio (S/N) during the analysis of Cortodoxone (also known as 11-Deoxycortisol or Reichstein's Substance S).

Frequently Asked Questions (FAQs)

Q1: What is a typical signal-to-noise ratio (S/N) for Cortodoxone analysis?

A low signal-to-noise ratio makes it difficult to distinguish the analyte peak from the baseline noise.[1] For analytical methods, the limit of detection (LOD) is generally determined where the S/N is between 2:1 and 3:1. The limit of quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy, typically requires an S/N of 10:1 to 20:1. A robust assay should aim for an S/N well above 10 for the lowest concentration standards.

Q2: Why is Cortodoxone analysis challenging?

Analysis of steroids like Cortodoxone can be difficult due to their structural and chemical similarities to other endogenous steroids, which can cause interference.[2][3] Furthermore, when using immunoassays, issues with antibody cross-reactivity can lead to poor specificity and inaccurate results when compared to mass spectrometry methods.[4] Sample stability is another critical factor, as degradation can lead to a weaker signal.

Q3: What are the primary causes of a low S/N ratio in LC-MS/MS analysis?

A low S/N ratio in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can stem from several sources:

  • High Baseline Noise: This can be caused by contaminated solvents, mobile phase additives, an unstable detector, or electronic interference.

  • Low Signal Intensity: This may result from inefficient ionization, ion suppression from matrix components, improper sample preparation, or degradation of the analyte.

  • System Contamination: Buildup of contaminants can increase background noise and cause signal interference.

Q4: Can sample handling and storage affect the S/N ratio for Cortodoxone?

Yes, improper sample handling is a critical factor. Based on best practices for similar corticosteroids, degradation can be caused by:

  • Temperature: Prolonged storage at room temperature can accelerate degradation. Samples should be stored at ≤ -20°C, or -80°C for long-term storage.

  • Oxidation: Exposure to air and oxidizing agents can lead to degradation products.

  • Enzymatic Activity: Enzymes in biological samples can metabolize Cortodoxone if not handled properly.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide for Low Signal-to-Noise Ratio

This section provides a systematic approach to identifying and resolving the root cause of a low S/N ratio.

Part 1: LC-MS/MS Analysis

Q5: My baseline is noisy. What should I check first?

A noisy baseline is a common culprit for a poor S/N ratio.

  • Mobile Phase: Ensure you are using high-purity (LC-MS grade) solvents and reagents. Degas the mobile phase to remove dissolved air, which can cause pulsations. Always filter mobile phases to remove particulates.

  • System Contamination: Flush the system thoroughly, especially when changing solvents, to prevent salt precipitation and remove contaminants. If you suspect the column is the source, replace it with a union and observe the baseline.

  • Detector and Pump: Check for air bubbles in the detector cell. Pulsations in the baseline that coincide with pump strokes may indicate a faulty check valve or worn pump seals.

Q6: My Cortodoxone peak is small or absent. How can I improve the signal?

  • Sample Preparation: Inefficient sample preparation can lead to significant signal loss. For complex matrices like plasma or serum, use a robust extraction method such as solid-phase extraction (SPE) or protein precipitation to remove interfering substances. This minimizes matrix effects, which can suppress the analyte signal.

  • Mass Spectrometer Optimization:

    • Ion Source: Tune the ion source parameters, including nebulizing gas flow, temperature, and capillary voltage, to maximize the ionization of Cortodoxone. For steroids, Atmospheric Pressure Chemical Ionization (APCI) can be an effective alternative to Electrospray Ionization (ESI).

    • Fragmentation: Optimize the collision energy for the specific precursor-to-product ion transitions (MRM) of Cortodoxone to ensure maximum fragment ion intensity.

  • Chromatography: Ensure the peak shape is optimal. A broad peak will have a lower height and thus a lower S/N. Reducing the column's particle size can lead to narrower, taller peaks, enhancing the signal.

Q7: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.

  • Confirmation: Perform a post-column infusion experiment. Infuse a standard solution of Cortodoxone into the MS while injecting an extracted blank matrix sample onto the LC column. A drop in the Cortodoxone signal at the retention time of interest indicates ion suppression.

  • Mitigation:

    • Improve Chromatography: Adjust the gradient to better separate Cortodoxone from interfering matrix components.

    • Enhance Sample Cleanup: Use a more rigorous sample preparation technique like SPE.

    • Use an Internal Standard: A stable isotope-labeled internal standard (e.g., Cortodoxone-d2) is crucial for accurate quantification as it co-elutes and experiences similar matrix effects, correcting for signal suppression.

    • Consider Advanced Techniques: Differential Mobility Spectrometry (DMS) can be used as an orthogonal separation technique to reduce interferences and has been shown to boost S/N for steroids by 1.6 to 13.8 times.

Part 2: Immunoassay Analysis

Q8: I'm seeing a low signal in my Cortodoxone immunoassay. What are the common causes?

Low signal levels in immunoassays can be traced to several factors.

  • Reagent Integrity:

    • Tracer/Conjugate: The labeled Cortodoxone (tracer) or enzyme-labeled antibody may have deteriorated due to improper storage, contamination (bacterial or fungal), or exceeding its shelf-life.

    • Substrate: In enzyme immunoassays, the substrate may be inactive.

  • Reagent Concentration:

    • The concentration of the labeled antibody or the capture antiserum may be too low, leading to a flattened calibration curve.

  • Assay Conditions:

    • Incubation Times/Temperatures: Ensure that incubation times and temperatures adhere to the protocol, as deviations can lead to incomplete binding.

    • Washing Steps: Inadequate washing can lead to high background, while overly aggressive washing can remove bound analyte, both of which can affect the S/N.

  • Separation System: A defective separation system (e.g., magnetic beads, coated plates) can lead to poor precision and low signal.

Quantitative Data Summary

The following table summarizes key performance metrics for Cortodoxone analysis from published literature.

Analytical MethodMatrixLimit of Quantification (LOQ)S/N at LOQ (or specified concentration)Reference
UHPLC-MS/MSPlasma, Plasma Ultrafiltrate, Urine, Saliva5 nmol/LNot specified, but intra-assay CV <5% and inter-assay CV <10%
GC-MSPlasmaNot specified10 (for 120 pg)
LC-MS/MSSerum, PlasmaQuantified (S/N ratio ≥10)≥10

Experimental Protocols

Example Protocol: Cortodoxone Quantification in Plasma by LC-MS/MS

This protocol is a generalized example based on common practices for steroid analysis. Optimization for your specific instrument and matrix is essential.

1. Sample Preparation (Solid-Phase Extraction)

  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard: Add a deuterated internal standard (e.g., this compound) to 100 µL of plasma.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Column Conditioning: Condition a C18 SPE column with methanol followed by deionized water.

  • Loading: Load the supernatant from the precipitation step onto the SPE column.

  • Washing: Wash the column with water and then hexane to remove lipids and other interferences.

  • Elution: Elute Cortodoxone with ethyl acetate.

  • Evaporation & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a 50:50 (v/v) mixture of water and methanol.

2. LC-MS/MS Conditions

  • LC System: UHPLC system.

  • Column: A C18 reversed-phase column (e.g., Accucore RP-MS, 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Deionized water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A gradient elution starting with a higher percentage of Mobile Phase A and ramping to a higher percentage of Mobile Phase B is used to separate steroids. An example gradient could be: hold at 35% B for 0.5 min, ramp to 80% B over 15 min.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: APCI or ESI, positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for Cortodoxone and its internal standard must be optimized.

Visualizations

TroubleshootingWorkflow cluster_noise cluster_signal cluster_matrix cluster_instrument start Low S/N Ratio for Cortodoxone check_baseline 1. Evaluate Baseline Noise start->check_baseline check_signal 2. Evaluate Signal Intensity check_baseline->check_signal noise_causes High Noise? - Contaminated Solvents - Air Bubbles - System Contamination check_baseline->noise_causes sample_prep 3. Review Sample Preparation & Matrix Effects check_signal->sample_prep signal_causes Low Signal? - Analyte Degradation - Poor Ionization - Inefficient Extraction check_signal->signal_causes instrument_params 4. Optimize Instrument Parameters sample_prep->instrument_params matrix_causes Matrix Effects Suspected? - Ion Suppression - Co-eluting Interferences sample_prep->matrix_causes instrument_causes Suboptimal Parameters? - Incorrect MRM transitions - Low Collision Energy - Non-optimal source temp/gas instrument_params->instrument_causes noise_solutions Action: - Use LCMS-grade solvents - Degas mobile phase - Flush system & column noise_causes->noise_solutions end_node Improved S/N Ratio noise_solutions->end_node signal_solutions Action: - Check sample storage - Optimize MS source - Improve extraction method signal_causes->signal_solutions signal_solutions->end_node matrix_solutions Action: - Improve chromatography - Enhance sample cleanup (SPE) - Use isotope-labeled IS matrix_causes->matrix_solutions matrix_solutions->end_node instrument_solutions Action: - Verify transitions - Perform CE optimization - Tune ion source instrument_causes->instrument_solutions instrument_solutions->end_node

Caption: A logical workflow for troubleshooting low S/N in Cortodoxone analysis.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing collection 1. Sample Collection (e.g., Plasma) storage 2. Storage (≤ -20°C) collection->storage extraction 3. Extraction (Protein Precipitation & SPE) storage->extraction reconstitution 4. Reconstitution extraction->reconstitution lc_separation 5. LC Separation (Reversed-Phase) reconstitution->lc_separation ms_detection 6. MS/MS Detection (MRM Mode) lc_separation->ms_detection integration 7. Peak Integration ms_detection->integration quantification 8. Quantification (vs. Internal Standard) integration->quantification

Caption: Standard experimental workflow for Cortodoxone analysis by LC-MS/MS.

SignalToNoise cluster_low_snr Low S/N Ratio cluster_high_snr High S/N Ratio a1 Signal a2 Noise a3 a4 b1 Signal b2 Noise b3 b4

Caption: Conceptual diagram of a low versus a high signal-to-noise (S/N) ratio.

References

Technical Support Center: Stability of Cortodoxone-d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cortodoxone-d2. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound in various solvents during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like other corticosteroids, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The choice of solvent can also play a crucial role in its stability. Forced degradation studies are often employed to understand the degradation pathways under these stress conditions.[1][2]

Q2: In which common laboratory solvents is this compound expected to be most and least stable?

Q3: What are the potential degradation products of this compound?

A3: this compound is the deuterated form of Cortodoxone (11-Deoxycortisol). Based on studies of similar corticosteroids like hydrocortisone, potential degradation pathways could include oxidation, dehydration, and isomerization. It is important to perform forced degradation studies to identify the specific degradation products of this compound.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of a this compound solution can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector or a mass spectrometer (LC-MS). These methods can separate the intact drug from its degradation products and allow for quantification of any changes over time.

Q5: Are there any special handling considerations for a deuterated steroid like this compound?

A5: Yes, when working with deuterated compounds, it's important to be aware of the potential for H/D (hydrogen/deuterium) back-exchange. This is more likely to occur in protic solvents (like water or methanol) and under acidic or basic conditions. To minimize this, it is advisable to use deuterated solvents for sample workup where isotopic purity is critical.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid degradation of this compound in solution The pH of the solution is too high or too low.Adjust the pH of the solution to be near neutral (pH 6-8). Use appropriate buffers to maintain the pH.
Exposure to light.Protect the solution from light by using amber vials or by covering the container with aluminum foil.
High storage temperature.Store the solution at recommended low temperatures, such as 2-8 °C or frozen, to slow down degradation.
Presence of oxidizing agents.Ensure solvents are free from peroxides or other oxidizing impurities. Consider purging the solution with an inert gas like nitrogen or argon.
Appearance of unexpected peaks in HPLC/LC-MS analysis Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times.
Isotopic scrambling (deuteration at unintended positions).This is less likely to occur with a purchased standard but can be a concern during synthesis. Use milder reaction conditions and selective catalysts if synthesizing in-house.
Loss of deuterium label (H/D back-exchange) Use of protic solvents during workup or analysis.If maintaining the deuterium label is critical, use deuterated solvents for sample preparation and workup.
Extreme pH conditions.Avoid highly acidic or basic conditions which can facilitate H/D exchange at certain molecular positions.

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent where it is known to be stable, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound and its solution to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of this compound under each stress condition.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents

This table provides a qualitative summary of the expected stability of this compound based on the general behavior of corticosteroids. Specific testing is required for quantitative data.

Solvent Condition Expected Stability Potential Degradation Pathways
AcetonitrileRoom Temp, Protected from LightHighMinimal degradation expected.
MethanolRoom Temp, Protected from LightModeratePotential for minor solvolysis over extended periods.
EthanolRoom Temp, Protected from LightHighGenerally stable.
Water (pH 7)Room TempLow to ModerateSusceptible to hydrolysis.
0.1 M HCl60°CLowAcid-catalyzed hydrolysis and dehydration.
0.1 M NaOH60°CLowBase-catalyzed hydrolysis and isomerization.
3% H₂O₂Room TempLowOxidation of functional groups.

Visualizations

Workflow for Steroid Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a steroid compound like this compound.

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep_compound This compound prep_stock Prepare Stock Solution prep_compound->prep_stock prep_solvent Select Solvents prep_solvent->prep_stock stress_acid Acid Hydrolysis prep_stock->stress_acid stress_base Base Hydrolysis prep_stock->stress_base stress_ox Oxidation prep_stock->stress_ox stress_heat Thermal Stress prep_stock->stress_heat stress_light Photolytic Stress prep_stock->stress_light analysis_hplc HPLC / LC-MS Analysis stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_heat->analysis_hplc stress_light->analysis_hplc analysis_data Data Interpretation analysis_hplc->analysis_data outcome_profile Stability Profile analysis_data->outcome_profile outcome_pathways Degradation Pathways analysis_data->outcome_pathways

Caption: Workflow for a forced degradation study of this compound.

References

Minimizing back-exchange of deuterium in Cortodoxone-d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cortodoxone-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing deuterium back-exchange and ensuring the integrity of your deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for my this compound internal standard?

Deuterium back-exchange is a chemical process where deuterium atoms on your isotopically labeled standard are replaced by hydrogen atoms from the surrounding environment, such as from solvents or the sample matrix.[1] This is a critical issue in quantitative analysis, particularly with LC-MS, because it alters the mass of the internal standard.[1] This loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration, compromising the accuracy and reliability of your results.[1] In severe cases, the standard can lose its deuterium label entirely, creating a false positive signal for the unlabeled analyte.[2]

Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?

The stability of a deuterium label is highly dependent on its position within the molecule.[3] Deuterium atoms on carbons adjacent to carbonyl groups (alpha-carbons) are particularly susceptible to exchange, especially under acidic or basic conditions. This occurs through a process called keto-enol tautomerism. In the structure of Cortodoxone, the hydrogens on the carbons alpha to the ketone groups in the A-ring and on the C20 ketone are the most likely to undergo back-exchange. Deuterium labels placed on more stable, non-exchangeable positions of the steroid backbone are less prone to this issue.

Q3: What are the primary experimental factors that promote deuterium back-exchange?

Several factors can accelerate the rate of unwanted deuterium back-exchange. These include:

  • pH: The rate of exchange is catalyzed by both acid and base. The minimum rate of exchange typically occurs in a narrow pH range, often between pH 2 and 3.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including back-exchange. Therefore, it is crucial to keep samples cool, especially during long analytical runs.

  • Solvent Composition: Protic solvents like water and methanol can readily donate protons and facilitate exchange. While often necessary for chromatography, prolonged exposure should be minimized. Aprotic solvents (e.g., acetonitrile) are generally preferred for long-term storage.

  • Moisture: Most deuterated compounds are hygroscopic and readily absorb moisture from the atmosphere or glassware. This introduces a source of protons that can exchange with the deuterium labels.

Q4: What are the ideal storage and handling conditions for this compound?

To maintain the isotopic and chemical purity of this compound, proper storage and handling are critical.

  • Storage: The standard should be stored in cool, dry conditions, protected from light and moisture. For long-term storage, refrigeration or freezing is recommended, but always consult the manufacturer's certificate of analysis for specific instructions.

  • Handling: When preparing solutions, always allow the sealed container of the standard to warm to room temperature before opening; this prevents condensation from forming on the cold solid. All manipulations should ideally be performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use clean, dry glassware and high-purity solvents for all preparations.

Troubleshooting Guide

Problem: I am observing a decreasing peak area for my this compound internal standard (IS) over an analytical run, leading to poor reproducibility.

This symptom is a strong indicator of back-exchange occurring during the analytical process. The gradual loss of deuterium leads to a drop in the signal at the specific m/z of the deuterated standard.

Troubleshooting Workflow

G cluster_symptoms Observed Issue cluster_investigation Investigation Steps cluster_solutions Corrective Actions Symptom Decreasing IS Signal & Poor Reproducibility CheckStorage 1. Review Storage & Handling - Solvent (Protic vs. Aprotic)? - pH of solutions? - Storage Temperature? Symptom->CheckStorage Start Here CheckLC 2. Examine LC-MS Conditions - Mobile Phase pH? - Column Temperature? - Autosampler Temperature? CheckStorage->CheckLC StabilityStudy 3. Conduct Stability Study (See Protocol Below) CheckLC->StabilityStudy OptimizeStorage Optimize Storage - Use aprotic solvent for stocks - Adjust pH of working solutions - Store aliquots at ≤ -20°C StabilityStudy->OptimizeStorage If instability confirmed OptimizeLC Optimize LC Method - Adjust mobile phase to pH 2.5-3.0 - Reduce column/autosampler temp (e.g., 4°C) - Shorten analytical run time StabilityStudy->OptimizeLC If instability confirmed PrepareFresh Prepare Fresh Solutions - Make working solutions more frequently - Avoid prolonged storage in autosampler OptimizeStorage->PrepareFresh OptimizeLC->PrepareFresh

Caption: Troubleshooting workflow for suspected deuterium back-exchange.

Data Summary: Factors Influencing Back-Exchange

The following table summarizes key experimental parameters and their impact on the stability of deuterated standards like this compound.

ParameterCondition Promoting Back-ExchangeRecommended Condition to Minimize Back-ExchangeRationale & Citation
pH Acidic (<2) or Basic (>7) conditionspH 2.5 - 3.0 for LC mobile phase and sample diluentThe rate of H/D exchange is catalyzed by both acid and base, with a characteristic minimum rate near pH 2.5.
Temperature Elevated temperatures (e.g., Room Temp, 37°C)≤ 4°C for autosampler and sample storageLowering the temperature significantly slows the kinetics of the exchange reaction.
Solvent Protic solvents (Water, Methanol) for storageAprotic solvents (Acetonitrile, DMSO) for stock solutionsProtic solvents are a source of exchangeable protons. Aprotic solvents limit this source during long-term storage.
Exposure Time Long analytical runs, extended sample storageMinimize time from preparation to analysisBack-exchange is a time-dependent process. Shortening exposure to non-ideal conditions reduces the extent of exchange.
Moisture High humidity, use of non-dried glasswareHandle under inert, dry atmosphere ; use oven-dried glasswareDeuterated compounds are often hygroscopic; moisture provides a source of protons for exchange.

Experimental Protocol: Deuterium Exchange Stability Study

This protocol allows you to quantify the stability of your this compound internal standard under your specific analytical conditions.

Objective: To determine the rate and extent of deuterium back-exchange of this compound when exposed to the sample matrix and/or LC mobile phase over time.

Materials:

  • This compound stock solution

  • Blank biological matrix (e.g., plasma, urine) or sample diluent

  • LC-MS/MS system

  • Reagents to mimic your final sample composition (e.g., buffers, mobile phase)

Procedure:

  • Sample Preparation: Prepare a set of identical samples by spiking a known concentration of this compound into your blank matrix or sample diluent. Ensure the final composition matches the samples in your analytical runs.

  • Timepoint Zero (T=0): Immediately after preparation, inject the first sample and analyze it using your established LC-MS/MS method. This will serve as your baseline measurement.

  • Incubation: Store the remaining samples in the autosampler under the same conditions as a typical analytical batch (e.g., 4°C).

  • Subsequent Timepoints: Inject and analyze the samples at regular intervals that reflect your typical experimental run time (e.g., 1, 4, 8, and 24 hours).

  • Data Analysis:

    • Monitor the peak area of the deuterated standard (this compound) at each timepoint. A progressive decrease in the peak area indicates instability.

    • Simultaneously, monitor the mass transition of the unlabeled analyte (Cortodoxone). An increase in the signal for the unlabeled analyte over time is direct evidence of back-exchange.

    • Calculate the percentage of signal loss for the deuterated standard and the percentage of signal increase for the unlabeled analyte relative to the T=0 sample.

Acceptance Criteria: The stability of the internal standard is considered acceptable if the change in signal over the course of the experiment is within the acceptance limits of your validated bioanalytical method (typically ±15%).

G cluster_factors Environmental Factors cluster_compound Molecular Factors pH pH (Acid/Base Catalysis) BackExchange Deuterium Back-Exchange (Loss of Label) pH->BackExchange Temp Temperature (Reaction Kinetics) Temp->BackExchange Solvent Solvent (Proton Source) Solvent->BackExchange Time Exposure Time (Process Duration) Time->BackExchange Structure Molecular Structure (Enolizable Ketones) Structure->BackExchange Outcome Inaccurate Quantification (Overestimation of Analyte) BackExchange->Outcome

Caption: Key factors influencing deuterium back-exchange in this compound.

References

Validation & Comparative

The Analytical Edge: A Comparative Guide to the Accuracy and Precision of Cortodoxone-d2 in Steroid Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of steroids is paramount. In the landscape of steroid assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an in-depth comparison of Cortodoxone-d2 (also known as 11-Deoxycortisol-d2), a deuterated analog of the endogenous steroid cortodoxone, with other commonly used internal standards. Supported by experimental data, this guide aims to equip you with the necessary information to make an informed decision for your specific analytical needs.

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative mass spectrometry. These standards, being chemically identical to the analyte of interest but with a different mass, co-elute and experience similar ionization effects, thereby effectively compensating for variations in sample preparation, instrument response, and matrix effects. This results in enhanced accuracy and precision of the analytical method.

Performance Comparison of Deuterated Internal Standards

The selection of an internal standard should be based on its ability to mimic the behavior of the analyte throughout the analytical process. The following tables summarize the performance characteristics of this compound and other commonly used deuterated internal standards in steroid assays.

Table 1: Performance Characteristics of this compound (11-Deoxycortisol-d2)

Performance ParameterReported ValueReference
Lower Limit of Quantitation (LLOQ) 0.039 ng/mL[1]
0.36 nmol/L[2]
Intra-Assay Precision (%CV) < 10%[1]
Inter-Assay Precision (%CV) < 11%[1]
Accuracy (% Recovery) 83.7% - 106.2%[1]

Table 2: Comparative Performance of Various Deuterated Internal Standards

Internal StandardAnalyte(s)LLOQIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy/Recovery (%)Matrix Effect (%)Reference(s)
This compound 11-Deoxycortisol, Steroid Panels0.039 ng/mL; 0.36 nmol/L< 10< 1183.7 - 106.2Not explicitly reported
Cortisone-d2 Cortisone0.69 nmol/LNot explicitly reportedNot explicitly reportedNot explicitly reportedNot explicitly reported
Cortisol-d4 Cortisol3.45 nmol/L< 5< 10Not explicitly reportedNot explicitly reported
Testosterone-d3 Testosterone0.17 nmol/L< 9< 1588.0 - 115.6Not explicitly reported
Progesterone-d9 Progesterone0.40 nmol/L< 7< 1589.7 - 107.9Not explicitly reported
Androstenedione-d7 Androstenedione0.88 nmol/L< 7< 15Not explicitly reportedNot explicitly reported
DHEAS-d2 DHEAS35.0 nmol/L< 9< 15Not explicitly reportedNot explicitly reported

Note: The performance data presented in these tables are compiled from various studies and are intended for comparative purposes. Actual performance may vary depending on the specific laboratory, instrumentation, and experimental conditions.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in steroid analysis. Below are representative methodologies for steroid quantification using a deuterated internal standard like this compound.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of sample cleanup.

1. Protein Precipitation (PPT): A simple and rapid method suitable for relatively clean matrices.

  • To 100 µL of serum or plasma, add 300 µL of acetonitrile containing the deuterated internal standard (e.g., this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup compared to PPT.

  • To 250 µL of serum, add the deuterated internal standard cocktail.

  • Perform protein precipitation followed by the addition of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex vigorously to extract the steroids into the organic layer.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue for LC-MS/MS analysis.

3. Solid-Phase Extraction (SPE): Provides the most thorough sample cleanup, effectively removing phospholipids and other interfering substances.

  • Condition an appropriate SPE cartridge (e.g., C18 or polymeric reversed-phase) with methanol followed by water.

  • Load the pre-treated sample (e.g., serum diluted with buffer) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove polar interferences.

  • Elute the steroids with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate and reconstitute the residue for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is commonly used for steroid separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the steroids based on their polarity.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored.

Visualizing the Workflow and Steroidogenesis

To better understand the experimental process and the biological context, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Serum, Plasma, etc.) spike Spike with This compound sample->spike extraction Extraction (PPT, LLE, or SPE) spike->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc Liquid Chromatography (Separation) reconstitution->lc ms Tandem Mass Spectrometry (Detection) lc->ms integration Peak Integration ms->integration ratio Analyte/IS Ratio Calculation integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification

Experimental workflow for steroid analysis using a deuterated internal standard.

G cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone hydroxypregnenolone 17α-Hydroxypregnenolone pregnenolone->hydroxypregnenolone deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone hydroxyprogesterone 17α-Hydroxyprogesterone progesterone->hydroxyprogesterone corticosterone Corticosterone deoxycorticosterone->corticosterone aldosterone Aldosterone corticosterone->aldosterone hydroxypregnenolone->hydroxyprogesterone dhea DHEA hydroxypregnenolone->dhea cortodoxone 11-Deoxycortisol (Cortodoxone) hydroxyprogesterone->cortodoxone cortisol Cortisol cortodoxone->cortisol androstenedione Androstenedione dhea->androstenedione testosterone Testosterone androstenedione->testosterone estrone estrone androstenedione->estrone estradiol Estradiol testosterone->estradiol

Simplified steroidogenesis pathway highlighting key glucocorticoids.

References

A Comparative Guide to the Inter-laboratory Validation of the H295R Steroidogenesis Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and reliable assessment of a chemical's potential to interfere with steroid hormone production is paramount. The H295R steroidogenesis assay, standardized under the Organisation for Economic Co-operation and Development (OECD) Test Guideline 456 (TG 456), stands as a cornerstone in vitro method for this purpose.[1] This guide provides an objective comparison of the H295R assay's performance, validated through extensive inter-laboratory studies, against alternative methods, supported by experimental data.

H295R Steroidogenesis Assay: An Overview

The H295R assay utilizes a human adrenocortical carcinoma cell line that expresses the key enzymes required for steroidogenesis, the biological process of producing steroid hormones from cholesterol.[1] This unique characteristic allows the assay to detect effects on the production of various steroid hormones, with the primary endpoints in the OECD TG 456 being testosterone (T) and 17β-estradiol (E2).[2][3] The assay is designed to identify substances that can induce or inhibit the synthesis of these hormones, providing crucial information for endocrine disruptor screening.[1]

A high-throughput version of the H295R assay (HT-H295R) has also been developed to increase the efficiency of screening large numbers of chemicals. This version often utilizes a 96-well or 384-well plate format and may include the measurement of an expanded panel of up to 13 steroid hormones using advanced analytical techniques like HPLC-MS/MS.

Inter-laboratory Validation of the H295R Assay

The reliability and reproducibility of the H295R assay have been established through a comprehensive OECD inter-laboratory validation study. This multi-phase program involved numerous laboratories worldwide to assess the transferability and robustness of the standardized protocol.

The validation study demonstrated a high degree of qualitative concordance among participating laboratories for the reference chemicals tested. For instance, in the final phase of the validation, which included 28 chemicals tested in seven laboratories, there was a strong consensus on whether a chemical induced or inhibited testosterone and estradiol production.

Table 1: Summary of Inter-laboratory Validation Results for Select Reference Chemicals

ChemicalExpected Effect on TestosteroneExpected Effect on EstradiolInter-laboratory Concordance (Qualitative)
ForskolinInductionInductionHigh
ProchlorazInhibitionInhibitionHigh
AtrazineNo significant change/slight inductionInductionHigh
VinclozolinInhibitionInductionHigh
AminoglutethimideInhibitionInhibitionHigh
FadrozoleInhibitionInhibitionHigh

Source: Adapted from OECD validation study reports.

Comparison with Alternative Assays

While the H295R assay is a comprehensive tool for assessing steroidogenesis, other in vitro assays target specific enzymes or cell types within the steroidogenic pathway.

Aromatase Assay

The aromatase assay specifically measures the activity of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens. This assay is highly specific for identifying chemicals that interfere with this final step in estrogen synthesis.

Table 2: Performance Comparison of H295R and Aromatase Assays

FeatureH295R Steroidogenesis AssayAromatase Assay
Principle Measures overall production of testosterone and estradiol, integrating effects on multiple enzymes.Measures the activity of a single enzyme, aromatase (CYP19).
Endpoint Changes in testosterone and estradiol concentrations.Inhibition or induction of aromatase activity.
Mechanistic Insight Provides a broader view of steroidogenesis disruption but may not pinpoint the exact target enzyme.Highly specific for identifying aromatase inhibitors or inducers.
Concordance Generally shows good concordance with the aromatase assay for known aromatase inhibitors.Provides focused information on a key step in estrogen synthesis.
Leydig Cell Assay

The Leydig cell assay utilizes primary Leydig cells isolated from testes or a Leydig cell line (e.g., MA-10, R2C) to assess testosterone production. This provides a more direct model for testicular steroidogenesis compared to the adrenal-derived H295R cells.

Table 3: Performance Comparison of H295R and Leydig Cell Assays

FeatureH295R Steroidogenesis AssayLeydig Cell Assay
Cell Type Human adrenocortical carcinoma cells.Primary rodent Leydig cells or Leydig tumor cell lines.
Primary Androgen Produces a range of steroids, with testosterone as a key endpoint.Primarily produces testosterone.
Testosterone Production Stimulated testosterone production is in the range of ~29 ng/10^6 cells.Stimulated testosterone production is significantly higher, ranging from 568 to 1902 ng/10^6 cells.
Sensitivity May have a lower dynamic range for testosterone detection compared to Leydig cells.Higher dynamic range may allow for the detection of more subtle effects on testosterone production.
Relevance Represents a broader steroidogenic capacity, including adrenal pathways.More direct model for testicular androgen synthesis.

Studies have shown that the Leydig cell assay can sometimes detect effects on testosterone production that are not observed in the H295R assay, suggesting its complementary role in a testing strategy.

Experimental Protocols

H295R Steroidogenesis Assay (OECD TG 456)

A detailed protocol for the H295R steroidogenesis assay is provided in the OECD Test Guideline 456. A summary of the key steps is outlined below.

Workflow of the OECD TG 456 H295R Steroidogenesis Assay

G cluster_prep Cell Culture and Plating cluster_exposure Chemical Exposure cluster_analysis Analysis cluster_data Data Interpretation A Thaw and Culture H295R Cells B Plate Cells in 24-well Plates A->B C Acclimatize Cells (24h) B->C D Expose Cells to Test Chemical (48h) (7 concentrations, triplicate) C->D E Include Solvent and Positive Controls F Collect Culture Medium E->F G Measure Hormone Concentrations (Testosterone & Estradiol via ELISA, LC-MS/MS, etc.) F->G H Assess Cell Viability (e.g., MTT assay) F->H I Normalize Hormone Levels to Solvent Control H->I J Calculate Fold Change I->J K Determine Lowest Observed Effect Concentration (LOEC) J->K

Experimental workflow for the H295R steroidogenesis assay.

Key Methodological Details:

  • Cell Culture: H295R cells are cultured in a specialized medium and maintained according to strict passage number limitations to ensure consistent performance.

  • Exposure: Cells are typically exposed to a range of concentrations of the test chemical for 48 hours.

  • Controls: Each experiment includes a solvent control (e.g., DMSO) and positive controls for induction (e.g., forskolin) and inhibition (e.g., prochloraz) of steroidogenesis.

  • Hormone Measurement: Testosterone and estradiol levels in the cell culture medium are quantified using validated methods such as ELISA or LC-MS/MS.

  • Cell Viability: Cytotoxicity is assessed to ensure that observed effects on hormone production are not a result of cell death.

  • Data Analysis: Results are expressed as a fold change relative to the solvent control. A statistically significant change in hormone production at two consecutive concentrations is typically considered a positive result.

Steroidogenesis Signaling Pathway

The H295R assay provides an integrated measure of the complex steroidogenesis pathway. The following diagram illustrates the key steps from cholesterol to the production of testosterone and estradiol.

G cluster_cholesterol Precursor cluster_progestogens Progestogens cluster_androgens Androgens cluster_estrogens Estrogens Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3b-HSD 17a-OH-Pregnenolone 17a-OH-Pregnenolone Pregnenolone->17a-OH-Pregnenolone CYP17A1 17a-OH-Progesterone 17a-OH-Progesterone Progesterone->17a-OH-Progesterone CYP17A1 DHEA DHEA 17a-OH-Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione CYP17A1 DHEA->Androstenedione 3b-HSD Testosterone Testosterone Androstenedione->Testosterone 17b-HSD Estrone Estrone Androstenedione->Estrone Aromatase (CYP19) Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19) Estrone->Estradiol 17b-HSD

Simplified steroidogenesis pathway from cholesterol to sex steroids.

Conclusion

The inter-laboratory validation of the H295R steroidogenesis assay has firmly established it as a reliable and reproducible in vitro tool for screening chemicals for their potential to disrupt steroid hormone synthesis. Its ability to assess the integrated function of the steroidogenic pathway provides a comprehensive overview that is highly valuable for regulatory decision-making. While more targeted assays like the aromatase and Leydig cell assays offer complementary information on specific mechanisms and cell types, the H295R assay remains a critical component of a tiered testing strategy for endocrine disruptors. The continued development of high-throughput versions of the H295R assay further enhances its utility for screening large chemical libraries and prioritizing substances for further investigation.

References

The Analytical Advantage: A Comparative Guide to Cortodoxone-d2 and Non-Deuterated Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals dedicated to achieving the highest levels of accuracy and precision in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision. This guide presents an objective comparison of Cortodoxone-d2, a deuterated internal standard, against non-deuterated alternatives, supported by experimental principles and data from analogous steroid assays. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are widely recognized as the gold standard for their ability to deliver reliable and reproducible results, particularly in complex biological matrices.[1][2]

Mitigating Matrix Effects: The Core Advantage of Deuterated Standards

A primary hurdle in bioanalysis is the "matrix effect," where co-eluting endogenous components from biological samples can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[3][4] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process—from extraction and handling to chromatographic separation and detection—thereby compensating for any variability.[5]

Deuterated internal standards like this compound, being chemically and structurally almost identical to the analyte (cortodoxone), co-elute and experience the same matrix effects. This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, enabling accurate correction and yielding more reliable quantitative data. Non-deuterated internal standards, often structural analogs, may have different chromatographic retention times and be affected differently by the matrix, which can compromise data quality.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

While direct head-to-head experimental data for this compound versus a non-deuterated internal standard for cortodoxone analysis is not extensively published, the advantages of using deuterated standards are well-documented for other steroids and small molecules. The following table summarizes the expected performance characteristics based on established principles and data from similar bioanalytical assays.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated IS (e.g., Structural Analog)Rationale & References
Compensation for Matrix Effects ExcellentVariable to PoorDeuterated standards co-elute with the analyte, experiencing identical matrix effects, leading to effective compensation. Structural analogs may have different retention times and be affected differently by the matrix.
Accuracy & Precision HighModerate to HighThe close physicochemical similarity to the analyte allows for better correction of variability throughout the analytical process, resulting in improved accuracy and precision.
Extraction Recovery Closely mimics analyteMay differ from analyteMinor structural differences in analogs can lead to different extraction efficiencies compared to the analyte. Deuterated standards generally have very similar recovery.
Chromatographic Behavior Near-identical co-elutionDifferent retention timeThe goal is for the internal standard to co-elute with the analyte. Structural differences in non-deuterated standards lead to different retention times. A slight shift in retention time due to the kinetic isotope effect can sometimes be observed with deuterated standards, but this is often minimal.
Specificity HighModerateA structural analog might have metabolites that interfere with the analyte or vice-versa. Deuterated standards are mass-differentiated and highly specific.
Cost & Availability Generally higher cost and may require custom synthesisOften lower cost and more readily availableThe synthesis of stable isotope-labeled compounds is a more complex and expensive process.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below is a representative experimental protocol for the analysis of cortodoxone (11-deoxycortisol) in human plasma using a deuterated internal standard, based on common practices for steroid analysis by LC-MS/MS.

Sample Preparation: Protein Precipitation
  • Aliquoting: Transfer 100 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., this compound in methanol) to all wells except for the blank.

  • Precipitation: Add 300 µL of a precipitation solution (e.g., acetonitrile or methanol containing zinc sulfate) to each well.

  • Mixing: Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution: A suitable gradient to separate cortodoxone from other endogenous steroids.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Cortodoxone Transition: e.g., m/z 347.2 -> 109.1

    • This compound Transition: e.g., m/z 349.2 -> 109.1

Visualizing the Analytical Workflow and Steroidogenic Pathway

To better understand the context of cortodoxone analysis and the role of the internal standard, the following diagrams illustrate the bioanalytical workflow and the position of cortodoxone in the steroidogenesis pathway.

Bioanalytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification Ratio->Quantify

Bioanalytical workflow for cortodoxone analysis.

Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxyprogesterone 17α-Hydroxyprogesterone Pregnenolone->Hydroxyprogesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Progesterone->Hydroxyprogesterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Cortodoxone 11-Deoxycortisol (Cortodoxone) Hydroxyprogesterone->Cortodoxone Cortisol Cortisol Cortodoxone->Cortisol

Simplified steroidogenesis pathway highlighting cortodoxone.

Conclusion

References

Cortodoxone Analysis: A Comparison of Linearity and LLOQ using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of cortodoxone, the use of a stable isotope-labeled internal standard, such as cortodoxone-d2, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This approach offers high sensitivity and selectivity, effectively mitigating matrix effects and variability during sample processing. This guide provides a comparative overview of the linearity and lower limit of quantification (LLOQ) for cortodoxone analysis using this method, supported by experimental data and detailed protocols.

Performance Comparison

The following table summarizes the linearity and LLOQ values for cortodoxone (11-deoxycortisol) determination from various studies employing LC-MS/MS with a deuterated internal standard. These values are critical for assessing the performance of the analytical method in different biological matrices.

Biological MatrixLinearity RangeLLOQReference
PlasmaNot explicitly stated, but calibration plot was linear.5 nmol/L[1]
Neat SolutionNot explicitly stated5 pg/mL[2]
Cell Culture SupernatantNot explicitly stated, but calibration curves were linear.0.69 nmol/L (for cortisol, a related steroid)[3][4]
Human UrineR² > 0.9950.05 ng/mL[5]

Note: The performance of the assay is highly dependent on the specific matrix, instrumentation, and sample preparation protocol. The values presented here are for comparative purposes.

Experimental Protocol

A robust and reliable method for the quantification of cortodoxone involves several key steps, from sample preparation to data acquisition. The use of a deuterated internal standard like this compound is crucial for correcting analytical variability.

Sample Preparation

A critical step for removing interferences and concentrating the analyte. Common techniques include:

  • Solid-Phase Extraction (SPE):

    • Condition a suitable SPE cartridge (e.g., C18).

    • Load the pre-treated sample (e.g., plasma with added this compound internal standard).

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with an appropriate solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • Add an immiscible organic solvent to the sample containing the internal standard.

    • Vortex to facilitate the transfer of the analyte and internal standard to the organic phase.

    • Separate the organic layer.

    • Evaporate the solvent and reconstitute the residue.

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase column to resolve cortodoxone from other endogenous compounds.

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

Mass Spectrometry

A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both cortodoxone and this compound to ensure accurate identification and quantification.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of cortodoxone using a deuterated internal standard and LC-MS/MS.

Cortodoxone Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation Evap_Recon->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification Calibration->Quantification

A generalized workflow for the quantitative analysis of cortodoxone.

Logical Relationship for Quantification

The fundamental principle of using a deuterated internal standard lies in the direct comparison of the analyte's signal to that of a known concentration of its isotopically labeled counterpart. This ratiometric approach corrects for variations throughout the analytical process.

Quantification Logic Analyte Cortodoxone (Unknown Concentration) Response_Analyte Analyte MS Response Analyte->Response_Analyte IS This compound (Known Concentration) Response_IS Internal Standard MS Response IS->Response_IS Ratio Response Ratio (Analyte / IS) Response_Analyte->Ratio Response_IS->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Final_Conc Calculated Cortodoxone Concentration Cal_Curve->Final_Conc

The logical relationship for quantification using a deuterated internal standard.

References

Performance of Cortodoxone-d2 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 11-deoxycortisol (Cortodoxone), the selection of a suitable internal standard is critical for ensuring the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of the performance of Cortodoxone-d2 (11-Deoxycortisol-d2) as an internal standard in various biological matrices, supported by experimental data.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in mass spectrometry-based quantification.[1] They exhibit nearly identical chemical and physical properties to the endogenous analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and analogous behavior effectively compensate for variations in sample extraction efficiency, matrix effects, and instrument response, leading to more reliable and reproducible data.

Data Presentation: Performance of this compound

The following tables summarize the performance characteristics of analytical methods employing this compound or other deuterated internal standards for the quantification of 11-deoxycortisol and other corticosteroids in various biological matrices.

Table 1: Performance of Methods Using Deuterated Internal Standards for 11-Deoxycortisol Analysis

Internal StandardAnalyte(s)Biological MatrixMethodLLOQIntra-assay Precision (%CV)Inter-assay Precision (%CV)Reference
Dideuterated 11-deoxycortisol11-DeoxycortisolPlasmaGC-MS-4.784.56[2]
Multi-analyte IS11-DeoxycortisolPlasmaUHPLC-MS/MS5 nmol/L<5<10[3]
Not specified11-DeoxycortisolSerumLC-MS/MS5 pg/mL (in neat solution)--[4]
11-deoxycortisol-d211-deoxycortisolSerumLC-MS/MS0.36 nmol/L--[5]
Not specified11-deoxycortisolPatient SamplesLC-MS/MS-3.3 - 11.8-

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation

Table 2: Performance of Methods Using Other Deuterated Steroid Internal Standards

Internal StandardAnalyte(s)Biological MatrixMethodLLOQIntra-assay Precision (%CV)Inter-assay Precision (%CV)Reference
Cortisol-d4Cortisol, CortisoneSerumLC-MS/MSCortisol: 1.0 ng/mL, Cortisone: 2.5 ng/mL1.5-5.3 (Cortisol), 1.9-6.0 (Cortisone)1.5-4.5 (Cortisol), 1.9-5.8 (Cortisone)
Cortisone-d8CortisoneUrineLC-MS/MS-6.1 (at LLOQ)-

Experimental Protocols

A detailed methodology is crucial for the successful implementation and validation of an analytical method. Below is a representative experimental protocol for the analysis of 11-deoxycortisol in human plasma using this compound as an internal standard, based on common practices in the field.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 500 µL of plasma, add a known concentration of this compound internal standard solution.

  • Vortex the sample to ensure thorough mixing.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elute the analyte and internal standard with 1 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at 30-40% B, increase to 95% B over 5-7 minutes, hold for 1-2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for 11-deoxycortisol and this compound should be optimized on the specific instrument. For example, for 11-deoxycortisol, a potential transition is m/z 347.1 → 109.0.

Mandatory Visualization

Experimental_Workflow Reconstitution Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation

Signaling_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Seventeen_OH_Progesterone 17-OH Progesterone Progesterone->Seventeen_OH_Progesterone Cortodoxone 11-Deoxycortisol (Cortodoxone) Seventeen_OH_Progesterone->Cortodoxone 21-Hydroxylase Cortisol Cortisol Cortodoxone->Cortisol 11β-Hydroxylase Androstenedione Androstenedione Cortodoxone->Androstenedione Alternative Pathway (e.g., in 11β-Hydroxylase deficiency) enzyme_style enzyme_style enzyme1 21-Hydroxylase enzyme2 11β-Hydroxylase enzyme3 17,20-lyase

Conclusion

This compound serves as a robust and reliable internal standard for the accurate quantification of 11-deoxycortisol in various biological matrices. The presented data from multiple studies demonstrates that methods employing deuterated internal standards achieve high levels of precision and sensitivity. The selection of this compound, the deuterated analog of the analyte of interest, is the most appropriate choice for correcting matrix effects and other analytical variabilities, thereby ensuring the generation of high-quality, reproducible data in clinical and research settings.

References

A Comparative Guide: Immunoassay vs. LC-MS/MS for Cortodoxone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent analytical methods for the quantification of Cortodoxone (11-deoxycortisol): immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Understanding the distinct advantages and limitations of each technique is crucial for selecting the appropriate method to ensure accurate and reliable data in research and clinical settings.

Introduction to Cortodoxone and Analytical Challenges

Cortodoxone is a steroid hormone that serves as a direct precursor to cortisol in the adrenal steroidogenesis pathway.[1][2] Its measurement is critical in the diagnosis and management of various adrenal disorders, particularly congenital adrenal hyperplasia (CAH) resulting from 11β-hydroxylase deficiency, where Cortodoxone levels are elevated.[1] The structural similarity of Cortodoxone to other endogenous steroids presents a significant analytical challenge, demanding high specificity for accurate quantification.

Methodological Showdown: Immunoassay vs. LC-MS/MS

The choice between immunoassay and LC-MS/MS for Cortodoxone analysis hinges on a trade-off between throughput, cost, and analytical performance. While immunoassays have been a mainstay in clinical laboratories due to their simplicity and high throughput, LC-MS/MS has emerged as the gold standard for steroid analysis owing to its superior specificity and accuracy.[3][4]

Immunoassay: The High-Throughput Workhorse

Immunoassays are biochemical tests that measure the concentration of a substance, in this case, Cortodoxone, through the use of antibodies. The most common format is the competitive immunoassay, where unlabeled Cortodoxone in a sample competes with a labeled form for a limited number of antibody binding sites.

LC-MS/MS: The Gold Standard for Specificity

Liquid chromatography-tandem mass spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This method allows for the precise identification and quantification of Cortodoxone, even in complex biological matrices.

Performance Comparison: A Data-Driven Analysis

The following tables summarize the key performance characteristics of immunoassay and LC-MS/MS for the quantification of Cortodoxone, based on available literature. It is important to note that specific performance can vary between different assay kits and laboratory setups.

Table 1: General Performance Characteristics

ParameterImmunoassayLC-MS/MSKey Considerations
Specificity Lower; prone to cross-reactivity with structurally similar steroids (e.g., cortisol, 17-hydroxyprogesterone).High; capable of distinguishing between isomers with appropriate chromatographic separation.Cross-reactivity in immunoassays can lead to overestimated Cortodoxone levels.
Sensitivity (LOQ) Generally in the ng/mL range.High; typically in the pg/mL to low ng/mL range.LC-MS/MS offers superior sensitivity for detecting low physiological concentrations.
Accuracy Can be compromised by matrix effects and cross-reactivity, often showing positive bias.High; considered the reference method for accuracy.Immunoassays may require extensive validation to ensure accuracy for specific matrices.
Precision (CV%) Intra- and inter-assay CVs can be higher and more variable.Typically low, with intra- and inter-assay CVs generally <15%.LC-MS/MS provides greater reproducibility.
Throughput High; well-suited for automated platforms and large sample batches.Lower; sample preparation can be more time-consuming.Automation in LC-MS/MS sample preparation is improving throughput.
Cost per Sample Generally lower.Higher, due to instrument and maintenance costs.The ability of LC-MS/MS to multiplex may offset costs in some applications.
Multiplexing Typically measures a single analyte.Can simultaneously measure multiple steroids in a single run.Multiplexing provides a more comprehensive steroid profile.

Table 2: Quantitative Performance Data for Cortodoxone Analysis

ParameterImmunoassay (Radioimmunoassay)LC-MS/MS
Limit of Quantification (LOQ) ~4 µg/L (~11.5 nmol/L)5 pg/mL (~0.014 nmol/L) to 5 nmol/L
Intra-assay Precision (CV%) < 10%< 5% - 11.8%
Inter-assay Precision (CV%) < 10%< 10% - 10.7%

Experimental Protocols

Immunoassay (Competitive Radioimmunoassay) Workflow

A representative workflow for a Cortodoxone radioimmunoassay is outlined below. Specific protocols may vary depending on the commercial kit used.

G Immunoassay Workflow for Cortodoxone cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Plasma/Serum Sample HeatInactivation Heat Inactivation of Binding Proteins Sample->HeatInactivation Incubation Incubate Sample with Anti-Cortodoxone Antibody and Labeled Cortodoxone HeatInactivation->Incubation Separation Separate Antibody-Bound and Free Cortodoxone (e.g., Ammonium Sulfate Precipitation) Incubation->Separation Measurement Measure Radioactivity of Antibody-Bound Fraction Separation->Measurement Calculation Calculate Cortodoxone Concentration Measurement->Calculation StandardCurve Generate Standard Curve StandardCurve->Calculation

Caption: A typical workflow for a competitive radioimmunoassay for Cortodoxone.

LC-MS/MS Workflow

The following diagram illustrates a general workflow for the quantification of Cortodoxone using LC-MS/MS.

G LC-MS/MS Workflow for Cortodoxone cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample IS Add Internal Standard Sample->IS Extraction Extraction (e.g., SPE or LLE) IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC System Reconstitution->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Ionization Ionization (e.g., ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM Mode) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification G Simplified Steroidogenesis Pathway of Cortodoxone Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone Cortodoxone Cortodoxone (11-Deoxycortisol) Hydroxyprogesterone->Cortodoxone 21-Hydroxylase Cortisol Cortisol Cortodoxone->Cortisol 11β-Hydroxylase Androstenedione Androstenedione Cortodoxone->Androstenedione Alternative Pathway

References

A Researcher's Guide to Regulatory Best Practices for Validating Steroid Assays with Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of steroids is paramount for efficacy and safety assessment. This guide provides a comprehensive comparison of analytical methodologies for steroid assays, with a focus on the critical role of internal standards in meeting regulatory expectations. Drawing upon established guidelines from the International Council for Harmonisation (ICH), this document outlines the essential validation parameters and presents experimental data to inform the selection of appropriate internal standards and analytical techniques.

Regulatory Framework: A Harmonized Approach

The validation of bioanalytical methods is a critical component of regulatory submissions. The ICH M10 Bioanalytical Method Validation guideline, adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for ensuring the reliability and quality of bioanalytical data.[1][2] The primary objective of this validation is to demonstrate that the analytical method is suitable for its intended purpose.[2]

Key validation parameters outlined in the ICH M10 guideline include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous matrix components and other potential interferences.[1]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Calibration Curve and Range: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effect: The alteration of the analyte's response due to the presence of interfering components in the sample matrix.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

The Pivotal Role of Internal Standards

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added to all samples, calibrators, and quality controls at a constant concentration. Its primary function is to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the assay. The two main types of internal standards used in steroid analysis are stable isotope-labeled (deuterated) internal standards and non-deuterated (structural analog) internal standards.

Deuterated vs. Non-Deuterated Internal Standards: A Performance Comparison

Stable isotope-labeled internal standards, particularly deuterated standards, are widely considered the "gold standard" for quantitative mass spectrometry-based bioanalysis.[3] This is because their physical and chemical properties are nearly identical to the analyte, differing only in mass. This close similarity allows them to effectively track and compensate for analytical variabilities throughout the entire analytical process.

Non-deuterated internal standards are structurally similar but not identical to the analyte. While they can be a more cost-effective option, they may not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate results.

The following table summarizes a comparison of key performance characteristics between deuterated and non-deuterated internal standards.

Performance ParameterDeuterated Internal StandardNon-Deuterated (Structural Analog) Internal StandardRationale
Co-elution with Analyte High likelihood of co-elutionElutes at a different retention timeDeuterated standards have nearly identical chromatography, ensuring they experience the same matrix effects at the same time as the analyte.
Compensation for Matrix Effects ExcellentVariable, can be incompleteDue to co-elution, deuterated standards are more effective at compensating for ion suppression or enhancement.
Extraction Recovery Mimicry ExcellentMay differ from the analyteThe subtle structural differences in non-deuterated standards can lead to different extraction efficiencies.
Accuracy & Precision Generally higherMay be lower, especially in complex matricesBetter compensation for variability leads to more accurate and precise results.
Cost HigherLowerThe synthesis of deuterated compounds is more complex and expensive.

Quantitative Data Summary: Validation of Steroid Assays

The following tables present a summary of validation data for common steroid hormone assays, highlighting the performance of different analytical methods and the use of internal standards.

Table 1: LC-MS/MS Validation Data for Testosterone and Estradiol with Deuterated Internal Standards

Validation ParameterTestosteroneEstradiolReference
Internal Standard Testosterone-d3Estradiol-d3
Linearity (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) 1 ng/dL5 pg/mL
Intra-day Precision (%CV) < 7%< 7%
Inter-day Precision (%CV) < 7%< 7%
Accuracy (% Bias) Within ±15%Within ±15%

Table 2: GC-MS Validation Data for Cortisol with a Deuterated Internal Standard

Validation ParameterCortisolReference
Internal Standard Cortisol-d4
Linearity (r²) >0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 10%
Accuracy (% Recovery) 98-105%

Experimental Protocols

Detailed and well-documented experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for the analysis of steroids using LC-MS/MS and GC-MS with internal standards.

Protocol 1: Multi-Steroid Analysis in Human Plasma by LC-MS/MS

This protocol describes the simultaneous quantification of multiple steroids in human plasma using liquid chromatography-tandem mass spectrometry with deuterated internal standards.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard working solution containing a mixture of deuterated steroids (e.g., testosterone-d3, progesterone-d9, cortisol-d4) in methanol.
  • Vortex for 10 seconds.
  • Add 300 µL of acetonitrile to precipitate proteins.
  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 30% to 95% B over 10 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 10 µL.
  • MS System: A triple quadrupole mass spectrometer.
  • Ionization: Electrospray ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each steroid and its deuterated internal standard.

Protocol 2: Cortisol Analysis in Serum by GC-MS

This protocol outlines the analysis of cortisol in serum using gas chromatography-mass spectrometry with a deuterated internal standard.

1. Sample Preparation:

  • To 500 µL of serum, add 50 µL of a cortisol-d4 internal standard solution.
  • Perform a liquid-liquid extraction with 5 mL of diethyl ether.
  • Vortex and centrifuge.
  • Transfer the organic layer to a new tube and evaporate to dryness.
  • Derivatize the residue with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) at 60°C for 30 minutes.

2. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate.
  • Injection Mode: Splitless.
  • Temperature Program: Start at 180°C, ramp to 290°C.
  • MS System: A single or triple quadrupole mass spectrometer.
  • Ionization: Electron Ionization (EI).
  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for cortisol and its deuterated internal standard.

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Validation_Workflow cluster_Planning Planning & Development cluster_Execution Validation Execution cluster_Reporting Reporting Method_Development Method Development Define_Validation_Plan Define Validation Plan (ICH M10) Method_Development->Define_Validation_Plan Selectivity Selectivity & Specificity Define_Validation_Plan->Selectivity Accuracy_Precision Accuracy & Precision Selectivity->Accuracy_Precision Calibration_Curve Calibration Curve & Range Accuracy_Precision->Calibration_Curve LLOQ LLOQ Determination Calibration_Curve->LLOQ Matrix_Effect Matrix Effect LLOQ->Matrix_Effect Stability Stability Assessment Matrix_Effect->Stability Validation_Report Validation Report Stability->Validation_Report

Bioanalytical Method Validation Workflow

Internal_Standard_Comparison cluster_Deuterated Deuterated Internal Standard cluster_NonDeuterated Non-Deuterated Internal Standard Analyte Analyte Deuterated_IS Chemically Identical (Isotope Labeled) Deuterated_IS->Analyte Co-elutes, Experiences same matrix effect Result_Deuterated High Accuracy High Precision Deuterated_IS->Result_Deuterated NonDeuterated_IS Structurally Similar (Analog) NonDeuterated_IS->Analyte Different retention time, Variable matrix effect compensation Result_NonDeuterated Potentially Lower Accuracy & Precision NonDeuterated_IS->Result_NonDeuterated

Comparison of Internal Standard Types

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Cortodoxone-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Cortodoxone-d2, a deuterated form of the glucocorticoid steroid hormone Cortodoxone.

I. Understanding the Compound: Safety and Hazards

Key Safety and Hazard Information:

PropertyInformationSource
Synonyms 11-Deoxycortisol-d2, Cortexolone-d2
Chemical Formula C21H28D2O4
Molecular Weight 348.47 g/mol
Known Hazards (of parent compound) Suspected of causing cancer. Suspected of damaging fertility or the unborn child.
Storage Store at -20°C for long-term stability.

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline and must be adapted to comply with all applicable local, state, and federal regulations.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Solid Waste:

    • All solid waste contaminated with this compound, including unused or expired product, contaminated vials, caps, and absorbent materials from spill cleanups, should be collected in a designated, clearly labeled hazardous waste container.

    • The container should be robust, leak-proof, and have a secure lid.

  • Liquid Waste:

    • Solutions containing this compound should not be disposed of down the drain.

    • Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.

    • The container should be compatible with the solvent used to dissolve the this compound.

3. Labeling of Hazardous Waste:

  • Label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration of the waste, if applicable.

    • The date the waste was first added to the container.

    • The specific hazards associated with the waste (e.g., "Reproductive Toxin," "Suspected Carcinogen").

4. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • High-temperature incineration is often the preferred method for the disposal of pharmaceutical and hazardous chemical waste.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound Waste Generated B Identify Waste Type A->B C Solid Waste (e.g., vials, contaminated labware) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Collect in Labeled Hazardous Waste Container C->E D->E F Store in Designated Secure Area E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Professional Disposal (e.g., Incineration) G->H I End: Disposal Complete H->I

Caption: Workflow for the safe disposal of this compound waste.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratories can minimize risks to personnel and the environment. Always consult your institution's specific safety protocols and local regulations for hazardous waste management.

References

Personal protective equipment for handling Cortodoxone-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Cortodoxone-d2, a deuterated form of the glucocorticoid steroid hormone Cortodoxone. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans, and disposal methods to ensure laboratory safety and maintain compound integrity.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to utilize appropriate PPE to prevent exposure, as glucocorticoid steroid hormones can be hazardous. Skin contact and inhalation are primary exposure routes. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection GlovesTwo pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standards should be worn. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[1][2]
Body Protection GownA disposable, long-sleeved gown made of polyethylene-coated polypropylene or other resistant laminate material.[2] Cloth lab coats are not suitable as they can absorb the material.
Eye & Face Protection Goggles & Face ShieldChemical safety goggles are required. A face shield should be worn in addition to goggles, especially when there is a risk of splashes.[1][2]
Respiratory Protection RespiratorFor handling the powder outside of a containment device, a NIOSH-approved N95 or higher respirator is necessary to prevent inhalation of aerosolized particles. Surgical masks do not offer adequate protection.
Head & Foot Protection Hair & Shoe CoversDisposable head and hair covers (including for beards/moustaches) and shoe covers are required to prevent contamination.

Operational Plan: From Receipt to Disposal

A structured workflow is essential for safely managing this compound in a laboratory setting. The following diagram illustrates the key steps.

Workflow for Safe Handling of this compound cluster_ppe Full PPE Required receiving Receiving storage Storage receiving->storage Inspect & Log preparation Sample Preparation storage->preparation Equilibrate to RT handling Handling & Use preparation->handling Use Containment disposal Waste Disposal handling->disposal Segregate Waste spill Spill Management

Caption: A flowchart outlining the key stages for the safe handling of this compound.

Step-by-Step Guidance

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.

  • Personnel unpacking the shipment should wear appropriate PPE, including a respirator, in case of compromised packaging.

  • Log the compound into the chemical inventory.

2. Storage:

  • Store this compound powder at -20°C for long-term stability (up to 2 years).

  • As a deuterated compound, it is susceptible to hydrogen-deuterium (H-D) exchange with moisture. Store in a tightly sealed vial within a desiccator or under an inert atmosphere (e.g., argon or nitrogen).

  • Stock solutions in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks. Prepare aliquots to avoid repeated freeze-thaw cycles.

3. Preparation of Solutions:

  • Before opening, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation from forming inside.

  • All sample preparation should be conducted in a chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.

  • To maintain isotopic purity, use anhydrous, deuterated solvents for dissolution. All glassware should be thoroughly dried in an oven (e.g., at 150°C for 24 hours) and cooled in a desiccator before use.

  • Handle solvents under a dry, inert atmosphere to prevent moisture absorption.

4. Handling and Use:

  • Always wear the full range of PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing. Do not breathe in dust or aerosols.

  • Conduct all manipulations of the compound within a certified chemical fume hood or other appropriate containment device.

5. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Evacuate and restrict access to the spill zone.

  • Donning appropriate PPE (including respiratory protection), contain and clean up the spill using an absorbent material.

  • Collect all contaminated materials in a sealed container for hazardous waste disposal.

6. Disposal Plan:

  • All waste materials, including empty vials, contaminated PPE, and unused compound, must be treated as hazardous chemical waste.

  • Dispose of contents and containers in accordance with all local, state, and federal regulations. Do not empty into drains or dispose of with general laboratory trash.

  • Contaminated materials should be collected in clearly labeled, sealed containers for pickup by a certified hazardous waste disposal service.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.